molecular formula C9H13NO B13593415 4-Methyl-2-[(methylamino)methyl]phenol

4-Methyl-2-[(methylamino)methyl]phenol

Katalognummer: B13593415
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: UTIAPQQYLHNDGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methyl-2-[(methylamino)methyl]phenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-[(methylamino)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-[(methylamino)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-2-(methylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(11)8(5-7)6-10-2/h3-5,10-11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIAPQQYLHNDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-[(methylamino)methyl]phenol is a highly versatile Mannich base that serves as a critical intermediate in the synthesis of advanced polybenzoxazine resins and pharmaceutical active ingredients. As a bifunctional molecule containing both a phenolic hydroxyl group and a secondary amine, its physical and chemical behavior is dictated by complex intramolecular interactions. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural characterization, and a field-validated methodology for its synthesis.

Chemical Identity and Quantitative Data

Understanding the baseline quantitative properties of 4-Methyl-2-[(methylamino)methyl]phenol is essential for predicting its behavior in various solvent systems and its reactivity as a precursor. The table below summarizes its core physicochemical data[1],[2].

PropertyValue
IUPAC Name 4-methyl-2-[(methylamino)methyl]phenol
CAS Number 237431-66-2
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
pKa ~9.5 (Basic secondary amine)
Physical State Off-white solid to viscous oil (dependent on purity)
Solubility Soluble in Dichloromethane, Ethyl Acetate, 1,4-Dioxane

Mechanistic Insights into Physicochemical Properties

As a Senior Application Scientist, it is crucial to look beyond the raw data and understand the causality behind this compound's physical behavior.

Amphoteric Nature and Zwitterionic Potential

The molecule is inherently amphoteric. It possesses a weakly acidic phenolic hydroxyl group (typical pKa ~10) and a basic secondary amine (pKa ~9.5)[2]. In highly polar environments, it can exist in a zwitterionic state. However, in non-polar organic solvents, the molecule remains predominantly neutral, stabilized by internal electronics.

Intramolecular Hydrogen Bonding

The physical state and spectroscopic properties of 4-Methyl-2-[(methylamino)methyl]phenol are heavily influenced by strong intramolecular hydrogen bonding (O-H···N) between the phenolic hydroxyl group and the adjacent secondary amine. This internal bond restricts the conformational freedom of the molecule, lowering its expected boiling point compared to intermolecularly bonded analogs, and significantly deshielding the hydroxyl proton during NMR analysis[3].

Synthesis Methodology: The Mannich Reaction Pathway

The synthesis of 4-Methyl-2-[(methylamino)methyl]phenol is achieved via a classic multicomponent Mannich condensation utilizing p-cresol, formaldehyde, and methylamine[3].

Causality in Experimental Design

Novice chemists often mix all three reagents simultaneously. However, this leads to competing side reactions, such as the direct electrophilic aromatic substitution of formaldehyde onto p-cresol, yielding unwanted hydroxymethylphenols (resole precursors). To ensure high yield and purity, formaldehyde and methylamine must be pre-mixed to form a highly reactive, transient iminium ion electrophile before the nucleophilic p-cresol is introduced.

Field-Proven Step-by-Step Protocol

This protocol is designed as a self-validating system. By controlling the stoichiometry to a strict 1:1:1 ratio, we arrest the reaction at the Mannich base stage, preventing premature ring closure into a benzoxazine monomer[4].

  • Iminium Ion Formation: In a round-bottom flask chilled in an ice bath, dissolve 0.2 mol of formalin (formaldehyde) in 50 mL of 1,4-dioxane. Slowly add 0.2 mol of methylamine solution. Stir for 20 minutes to ensure complete conversion to the iminium ion intermediate[3].

  • Nucleophilic Addition: Dissolve 0.2 mol of p-cresol in 50 mL of 1,4-dioxane. Add this solution dropwise to the chilled iminium mixture to control the exothermic nucleophilic attack.

  • Reflux Condensation: Transfer the flask to a heating mantle. Stir and reflux the mixture at 85–90°C for 5 hours. Monitor the disappearance of p-cresol via TLC (Thin Layer Chromatography) using an ethyl acetate/hexane mobile phase.

  • Solvent Removal: Once complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator, yielding a viscous crude oil.

  • The Purification Pitfall (Critical Step): Standard literature for benzoxazine monomers recommends washing the organic extract with 3N NaOH to remove unreacted phenols[4]. Do not do this for the Mannich base. Because 4-Methyl-2-[(methylamino)methyl]phenol retains a free phenolic hydroxyl group, a strong alkaline wash will deprotonate the product, forming a water-soluble phenoxide salt and causing massive yield loss.

  • Chromatographic Isolation: Purify the crude oil using silica gel column chromatography with an ethyl acetate/chloroform (70:30) mobile phase to isolate the pure compound[3].

SynthesisWorkflow N1 Step 1: Iminium Ion Formation Mix Formaldehyde & Methylamine (Ice bath, 20 min, 1,4-dioxane) N2 Step 2: Nucleophilic Attack Add p-Cresol Dropwise (Controlled Exotherm) N1->N2 Forms reactive electrophile N3 Step 3: Mannich Condensation Reflux Mixture (5 hours, 85-90°C) N2->N3 Ortho-substitution N4 Step 4: Solvent Evaporation Remove 1,4-dioxane under reduced pressure N3->N4 Reaction completion N5 Step 5: Chromatographic Purification Silica Gel (Ethyl Acetate/Chloroform) *Avoid Strong Base Washes* N4->N5 Crude oil isolation N6 Pure 4-Methyl-2-[(methylamino)methyl]phenol (Target Compound) N5->N6 Yields chromatographically pure product

Figure 1: Step-by-step experimental workflow for the synthesis and purification of the Mannich base.

Polymer Chemistry & Applications

While 4-Methyl-2-[(methylamino)methyl]phenol has utility in pharmaceutical API synthesis, its primary industrial application is as a fundamental building block in polymer chemistry.

When subjected to an excess of formaldehyde, the secondary amine and the phenolic hydroxyl group undergo a subsequent ring-closure reaction. This forms 3,4-dihydro-3,6-dimethyl-1,3,2H-benzoxazine, a monomer that can be thermally cured without catalysts to produce high-performance polybenzoxazine resins[4]. These resins are prized in aerospace and electronics for their near-zero volumetric shrinkage, high char yield, and exceptional thermal stability.

ReactionPathway A Precursors: p-Cresol + Formaldehyde + Methylamine B Intermediate: 4-Methyl-2-[(methylamino)methyl]phenol A->B 1:1:1 Molar Ratio Mannich Reaction C Benzoxazine Monomer: 3,4-dihydro-3,6-dimethyl- 1,3,2H-benzoxazine B->C Excess CH2O Ring Closure D Polymer: Polybenzoxazine Resin C->D Thermal Curing Ring-Opening

Figure 2: Chemical pathway from precursors to the Mannich base, benzoxazine monomer, and polymer.

Analytical Characterization Protocols

To validate the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed:

  • ¹H NMR Spectroscopy (CDCl₃): Look for the distinct singlet of the methylene bridge (-CH₂-) connecting the phenol ring to the amine at approximately δ 3.65 ppm. The N-methyl group will appear near δ 2.23 ppm, and the aromatic methyl group at δ 2.20 ppm[3]. The phenolic -OH proton will appear highly deshielded (often >10 ppm) due to the strong intramolecular hydrogen bonding.

  • FTIR Spectroscopy: A broad absorption band in the 3200–2800 cm⁻¹ region is indicative of the O-H···N intramolecular hydrogen bond. The absence of a sharp, free -OH stretch at 3600 cm⁻¹ confirms the structural conformation.

Sources

Thermodynamic Stability and Physicochemical Profiling of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2) is a mono-Mannich base derived from para-cresol, formaldehyde, and methylamine[1][2]. As a versatile synthetic intermediate and active pharmaceutical ingredient (API) precursor, understanding its thermodynamic stability is paramount for drug development professionals. This whitepaper systematically deconstructs the structural thermodynamics of this compound, detailing the causality behind its physical properties, providing self-validating experimental workflows for stability profiling, and outlining protocols for enhancing its shelf-life through salt formation.

Structural Thermodynamics: The Intramolecular Hydrogen Bond

The cornerstone of the thermodynamic stability of 4-Methyl-2-[(methylamino)methyl]phenol is the formation of a robust intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the ortho-aminomethyl nitrogen (proton acceptor)[3][4].

Causality of Stability

Unlike intermolecular hydrogen bonds, which are highly susceptible to solvent disruption and thermal fluctuations, the intramolecular O-H···N bond creates a stable six-membered pseudoring. This conformational locking reduces the molecule's vibrational degrees of freedom (lowering entropy) but provides massive enthalpic stabilization (ΔH).

Furthermore, the thermodynamic profile is governed by an intramolecular proton transfer (IPT) equilibrium. Unlike Schiff bases, which rely on a resonance-stabilized zwitterionic/keto equilibrium, Mannich bases like 4-Methyl-2-[(methylamino)methyl]phenol undergo a direct proton transfer between the neutral phenol form and the zwitterionic phenolate/ammonium form[5][6]. This proton transfer is accompanied by a significant increase in the dipole moment (up to ~10 D), making the thermodynamic stability highly dependent on the dielectric constant of the surrounding medium[6].

PT_Equilibrium A Neutral Form (O-H...N) B Transition State (O...H...N) A->B Thermal Activation B->A Relaxation C Zwitterionic Form (O-...H-N+) B->C Proton Transfer C->B Reversion

Caption: Figure 1: Intramolecular proton transfer equilibrium in 4-Methyl-2-[(methylamino)methyl]phenol.

Self-Validating Experimental Workflows for Stability Profiling

To rigorously evaluate the thermodynamic stability of this compound, researchers must employ an orthogonal, self-validating analytical workflow. Thermal analysis (DSC/TGA) provides macroscopic thermodynamic parameters, while Variable-Temperature NMR (VT-NMR) confirms the microscopic structural integrity of the hydrogen bond.

Protocol 1: Thermal Analysis (DSC/TGA)

Objective: Determine the enthalpy of fusion (ΔHfus) and the onset of thermal decomposition (Td).

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using high-purity indium and zinc standards to ensure precise heat flow measurements.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 4-Methyl-2-[(methylamino)methyl]phenol into an aluminum crucible. Use a hermetically sealed pan with a pinhole for DSC to allow volatile release, and an open pan for TGA.

  • Atmosphere Control: Purge the furnace with dry nitrogen gas at 50 mL/min. Causality: The electron-rich para-cresol moiety is highly susceptible to oxidative degradation; an inert atmosphere ensures that the measured Td reflects intrinsic thermodynamic stability, not oxidative lability.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a strictly controlled ramp rate of 10 °C/min.

  • Data Extraction: Integrate the endothermic melting peak to calculate ΔHfus. Identify Td at the 5% mass loss threshold on the TGA thermogram.

Protocol 2: Variable-Temperature NMR (VT-NMR)

Objective: Quantify the activation energy (Ea) of the intramolecular proton transfer.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3 (a non-polar solvent that preserves the intramolecular H-bond).

  • Acquisition: Acquire 1H-NMR spectra at 10 °C intervals from -50 °C to +50 °C.

  • Analysis: Monitor the chemical shift of the phenolic OH proton. Calculate the exchange rate constants via lineshape analysis and apply the Arrhenius equation to extract Ea.

Workflow Step1 1. Sample Preparation (Free Base vs HCl Salt) Step2 2. Thermal Analysis (DSC / TGA) Step1->Step2 Aliquot 1 Step3 3. Spectroscopic Profiling (VT-NMR / FT-IR) Step1->Step3 Aliquot 2 Step4 4. Thermodynamic Parameter Extraction (ΔH, ΔS, ΔG) Step2->Step4 Thermal Data Step3->Step4 Structural Data

Caption: Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Salt Formation: Enhancing Thermodynamic Stability

While the free base exhibits moderate stability due to its intramolecular hydrogen bond, it remains a low-melting solid/viscous liquid that is prone to gradual oxidation[2]. Conversion of 4-Methyl-2-[(methylamino)methyl]phenol to its hydrochloride salt is a critical step in pharmaceutical development[7].

Causality: Protonation of the secondary amine disrupts the O-H···N intramolecular bond. However, it establishes a highly ordered, thermodynamically stable ionic crystal lattice. The massive increase in lattice energy (ΔH_lattice) drastically elevates the melting point, reduces hygroscopicity, and physically blocks oxygen diffusion into the crystal, thereby halting oxidative degradation[7].

Protocol 3: Synthesis of the Hydrochloride Salt
  • Dissolution: Dissolve 10.0 g (1 eq) of 4-Methyl-2-[(methylamino)methyl]phenol free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under a continuous nitrogen sweep.

  • Temperature Control: Immerse the reaction flask in an ice-water bath to maintain the internal temperature between 0–5 °C. Causality: Neutralization is highly exothermic; controlling the temperature prevents localized thermal degradation of the API.

  • Acid Addition: Vigorously stir the solution while adding 35 mL of 2.0 M HCl in diethyl ether (1.05 eq) dropwise over 30 minutes.

  • Crystallization: Remove the ice bath and allow the suspension to stir at room temperature for an additional 60 minutes to ensure complete Ostwald ripening of the crystals.

  • Isolation: Filter the white crystalline precipitate under vacuum, wash with 20 mL of cold anhydrous MTBE, and dry in a vacuum oven at 40 °C to a constant weight.

Quantitative Data Summary

The thermodynamic and physical property shifts resulting from salt formation are summarized below.

PropertyFree Base (Mannich Base)Hydrochloride Salt
Physical State Viscous liquid / Low-melting solidHighly Crystalline Solid
Dominant Interaction Intramolecular H-Bond (O-H···N)Ionic Lattice Energy
Melting Point (Tm) ~45–50 °C> 180 °C (Decomposes)
Thermal Stability (Td) Moderate (~150 °C)High (> 200 °C)
Aqueous Solubility LowHigh
Estimated Shelf-Life (25°C) < 6 months (prone to oxidation)> 24 months

Conclusion

The thermodynamic stability of 4-Methyl-2-[(methylamino)methyl]phenol is a delicate balance governed by intramolecular proton transfer and hydrogen bonding. While the free base provides an excellent model for studying these fundamental physical chemistry phenomena, drug development professionals must leverage salt formation to transition the compound into a thermodynamically rigid, oxidation-resistant crystalline form suitable for long-term storage and formulation.

References

  • Rivera, A., et al. "Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal (2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.1.8,170.2,7011,16]icosane and p-substituted phenols." Chemistry Central Journal, 2013. URL: [Link]

  • Koll, A. "Specific Features of Intramolecular Proton Transfer Reaction in Schiff Bases." International Journal of Molecular Sciences, 2003. URL: [Link]

Sources

mass spectrometry fragmentation pattern of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-[(methylamino)methyl]phenol

Authored by: A Senior Application Scientist

Introduction

4-Methyl-2-[(methylamino)methyl]phenol is a phenolic compound featuring a secondary amine side chain. Its structural complexity, incorporating an aromatic ring, a hydroxyl group, and a flexible amine-containing moiety, gives rise to a distinct and predictable fragmentation pattern in mass spectrometry (MS). Understanding this fragmentation is paramount for its unambiguous identification and characterization in complex matrices, a critical task in pharmaceutical research, drug metabolism studies, and forensic analysis.

This guide provides a detailed exploration of the mass spectrometric behavior of 4-Methyl-2-[(methylamino)methyl]phenol, grounded in the fundamental principles of ion chemistry. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, offering field-proven insights into the causality behind the observed product ions. This document is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Predicted Fragmentation Pathways

The fragmentation of 4-Methyl-2-[(methylamino)methyl]phenol is governed by the relative stability of the resulting fragment ions. The presence of the aromatic ring, the nitrogen atom, and the benzylic carbon creates preferential sites for bond cleavage. The molecular formula is C₉H₁₃NO, with a monoisotopic mass of approximately 151.10 Da.[1]

Electron Ionization (EI-MS)

Under high-energy EI conditions (typically 70 eV), the molecule will undergo extensive fragmentation, and the molecular ion peak (M⁺• at m/z 151) may be of low abundance or even absent.[2] The fragmentation is dominated by cleavages that lead to the formation of highly stable cations.

  • Alpha-Cleavage: This is a characteristic fragmentation pathway for amines.[3] Cleavage of the bond between the benzylic carbon and the aromatic ring is highly favorable. This results in the formation of a resonance-stabilized iminium ion.

    • Product Ion: [CH₂NHCH₃]⁺

    • m/z: 44

    • Significance: This is often the base peak in the spectrum of N-alkylbenzylamines due to its high stability.[3][4]

  • Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-N bond, which is benzylic to the aromatic ring.[4][5] This process expels a neutral methylamino radical (•NHCH₃) and forms a very stable 2-hydroxy-5-methylbenzyl cation.

    • Product Ion: [C₈H₉O]⁺

    • m/z: 121

    • Significance: This ion is highly stabilized by resonance across the aromatic ring and the hydroxyl group. Its high abundance is a strong indicator of the substituted benzyl structure.

  • Loss of the Side Chain: A less common, but possible, fragmentation involves the cleavage of the bond between the aromatic ring and the methylene bridge, leading to the loss of the entire CH₂NHCH₃ side chain.

    • Product Ion: [C₇H₇O]⁺ (hydroxy-methylphenyl cation)

    • m/z: 107

The proposed fragmentation pathway under Electron Ionization is visualized below.

EI_Fragmentation M 4-Methyl-2-[(methylamino)methyl]phenol [M]⁺• m/z 151 intermediate Loss of •C₇H₇O M->intermediate intermediate2 Loss of •NHCH₂ M->intermediate2 intermediate3 Loss of •CH₂NH M->intermediate3 frag1 Iminium Cation [C₂H₆N]⁺ m/z 44 (Base Peak) frag2 2-Hydroxy-5-methylbenzyl Cation [C₈H₉O]⁺ m/z 121 frag3 4-Methylphenol Radical Cation [C₇H₈O]⁺• m/z 108 intermediate->frag1 intermediate2->frag2 intermediate3->frag3

Caption: Proposed EI fragmentation of 4-Methyl-2-[(methylamino)methyl]phenol.

Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that results in minimal in-source fragmentation. The primary ion observed in the full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 152. Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is required to induce fragmentation.

  • Neutral Loss of Methylamine: For protonated benzylamines, a common fragmentation pathway upon CID is the elimination of the neutral amine.[6] In this case, it would be the loss of neutral methylamine (CH₃NH₂).

    • Precursor Ion: [M+H]⁺ (m/z 152)

    • Neutral Loss: CH₃NH₂ (31 Da)

    • Product Ion: [C₈H₉O]⁺ (m/z 121)

    • Significance: This pathway leads to the same stable benzyl cation observed in EI-MS and is expected to be a dominant fragment in the MS/MS spectrum.

  • Formation of Protonated Methylamine: Cleavage can also lead to the formation of the protonated amine fragment.

    • Precursor Ion: [M+H]⁺ (m/z 152)

    • Product Ion: [CH₃NH₃]⁺ (m/z 32)

    • Significance: The detection of this low-mass ion can help confirm the nature of the amine side chain.

Data Summary

The expected prominent ions for 4-Methyl-2-[(methylamino)methyl]phenol under different ionization conditions are summarized below.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure of FragmentFragmentation Pathway
EI 151 ([M]⁺•)44[CH₂NHCH₃]⁺Alpha-Cleavage
EI 151 ([M]⁺•)121[C₈H₉O]⁺Benzylic Cleavage (Loss of •NHCH₂)
EI 151 ([M]⁺•)108[C₇H₈O]⁺•McLafferty-type rearrangement & loss of CH₂NH
ESI-MS/MS 152 ([M+H]⁺)121[C₈H₉O]⁺Neutral Loss of CH₃NH₂

Experimental Protocols

To validate the proposed fragmentation patterns, the following experimental workflows are recommended.

Methodology 1: GC-MS for EI Fragmentation

This protocol is suitable for analyzing the volatile compound and observing the high-energy fragmentation pattern.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or ethyl acetate. Dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole or ion trap mass analyzer.

  • GC Parameters:

    • Column: 30 m x 0.25 mm DB-5ms (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak at m/z 151 (if present) and characteristic fragments at m/z 121 and 44. Compare the obtained spectrum with a reference library like NIST.[7]

Methodology 2: LC-MS/MS for ESI Fragmentation

This protocol is ideal for confirming the molecular weight and studying the fragmentation of the protonated molecule.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 100 ng/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer with an ESI source.

  • LC Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Full Scan (MS1): Scan from m/z 50 to 200 to find the [M+H]⁺ ion at m/z 152.

    • Product Ion Scan (MS2): Isolate the precursor ion at m/z 152 and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Analysis: Confirm the presence of the precursor at m/z 152. In the MS2 spectrum, identify the key product ion at m/z 121, corresponding to the neutral loss of methylamine.

Experimental Workflow Diagram

The logical flow for a comprehensive analysis is depicted below.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation cluster_confirm 4. Confirmation Prep Dissolve Analyte in Methanol GCMS GC-MS (EI Mode) Prep->GCMS LCMS LC-MS/MS (ESI Mode) Prep->LCMS EI_Data Analyze EI Spectrum (m/z 151, 121, 44) GCMS->EI_Data ESI_Data Analyze MS/MS Spectrum (Precursor: 152, Product: 121) LCMS->ESI_Data Confirm Structural Confirmation EI_Data->Confirm ESI_Data->Confirm

Caption: Comprehensive workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 4-Methyl-2-[(methylamino)methyl]phenol is characterized by predictable and structurally informative cleavage patterns. Under EI, the spectrum is expected to be dominated by an iminium ion at m/z 44 and a stable benzyl cation at m/z 121. Under ESI-MS/MS conditions, the protonated molecule at m/z 152 will readily lose neutral methylamine to produce the same benzyl cation at m/z 121. By employing the methodologies described herein, researchers can confidently identify this compound and distinguish it from structural isomers, leveraging a deep understanding of its intrinsic ion chemistry. This guide serves as a self-validating system, where the predicted data from fundamental principles can be directly confirmed through the outlined experimental protocols.

References

Sources

Crystallographic Characterization and Structural Dynamics of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2; Formula: C9H13NO) is a highly versatile secondary amine Mannich base. Featuring a phenolic hydroxyl group and a secondary amine separated by a flexible methylene bridge, it serves as a critical N,O-donor ligand in coordination chemistry, bioinorganic modeling, and the development of active pharmaceutical ingredients (APIs).

Understanding the exact spatial arrangement, hydrogen-bonding networks, and conformational flexibility of this molecule is critical for rational drug design and catalyst optimization. This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of 4-Methyl-2-[(methylamino)methyl]phenol, grounded in field-proven crystallographic protocols[1].

Chemical Context & Structural Significance

The structural dynamics of 4-Methyl-2-[(methylamino)methyl]phenol are dictated by its capacity for both intra- and intermolecular hydrogen bonding. The proximity of the secondary amine (-NHCH3) to the phenolic hydroxyl (-OH) group facilitates strong intramolecular O–H···N or N–H···O interactions, which stabilize specific conformers in the solid state.

When utilized as a ligand in transition metal complexes or lanthanide frameworks, the deprotonation of the phenol group allows the molecule to act as a bidentate chelator, driving the formation of polynuclear clusters with enhanced catalytic or magnetic properties[2]. Mapping these interactions via SCXRD provides the definitive structural proof required for advanced materials development and pharmaceutical patenting.

Experimental Workflows: Synthesis and Crystallization

The following protocol outlines the regioselective synthesis and subsequent crystallization of the target compound. The methodology is designed to yield diffraction-quality single crystals.

Step-by-Step Synthesis & Crystallization Protocol
  • Iminium Ion Formation: Dissolve methylamine hydrochloride (1.0 equiv) and aqueous formaldehyde (37%, 1.2 equiv) in absolute ethanol. Stir at room temperature for 30 minutes to generate the reactive iminium intermediate.

  • Regioselective Condensation: Add p-cresol (1.0 equiv) to the mixture. Causality Check: The para-position of p-cresol is blocked by a methyl group, which strictly directs the electrophilic attack of the iminium ion to the ortho-position, ensuring high regioselectivity without the formation of unwanted structural isomers[3].

  • Reflux & Isolation: Reflux the mixture for 24 hours. Cool to room temperature, precipitate the product, filter, and wash with cold ethanol to obtain the crude solid (Yield > 70%).

  • Crystal Growth: Dissolve the crude product in a binary solvent system of chloroform and ethanol (1:1 v/v).

  • Controlled Nucleation: Allow the solution to undergo slow evaporation at ambient temperature in a vibration-free environment. Causality Check: The choice of this mixed solvent system is deliberate; it balances the high solubility of the compound in polar ethanol with the slower evaporation rate of chloroform. This thermodynamic control promotes slow, ordered nucleation, preventing the rapid precipitation of amorphous powders and yielding pristine single crystals[4].

Synthesis_Pathway R1 Reagents p-Cresol + Formaldehyde + Methylamine HCl R2 Reaction Reflux in Ethanol (24h) Mannich Condensation R1->R2 Heat R3 R3 R2->R3 Cooling R4 Crystallization Slow Evaporation (Chloroform/Ethanol) R3->R4 Dissolution R5 Product 4-Methyl-2-[(methylamino)methyl]phenol R4->R5 Nucleation

Mechanistic pathway for the synthesis and crystallization of the Mannich base.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

To accurately resolve the hydrogen-bonding network, SCXRD must be performed under rigorous conditions. The protocol below is a self-validating system designed to ensure absolute structural trustworthiness.

Step-by-Step SCXRD Methodology
  • Crystal Selection: Under a polarized light microscope, select a block-shaped, crack-free single crystal (approx. 0.30 × 0.25 × 0.20 mm) that exhibits uniform extinction.

  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (100–200 K). Causality Check: Cryogenic temperatures minimize atomic thermal displacement parameters ( Uiso​ ). This is absolutely necessary to accurately locate the low-electron-density N–H and O–H protons in the difference Fourier map, which dictate the compound's structural dynamics[3].

  • Data Collection: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation via ω -scans.

  • Reduction & Absorption Correction: Integrate the frames using software such as SAINT or CrysAlisPro, and apply a multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation through the crystal.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine it using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation: The refinement process is inherently self-validating. The agreement between the calculated structural model and the observed diffraction data is quantified by the R1​ and wR2​ factors. A successful refinement ( R1​<0.05 ) mathematically validates the proposed molecular structure, while the checkCIF algorithm independently audits the data for missing symmetry, void spaces, or incorrect atom assignments[4].

SCXRD_Workflow N1 1. Crystal Selection (Polarized Light Microscopy) N2 2. Cryo-Mounting (Paratone Oil, 100-200K) N1->N2 N3 3. Data Collection (Mo Kα Radiation, ω-scans) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Absorption Correction (Multi-scan / SADABS) N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Refinement (Least-Squares on F²) N6->N7 N8 8. Validation (checkCIF, R1 < 0.05) N7->N8

Step-by-step SCXRD workflow from crystal selection to final structural validation.

Data Presentation: Crystallographic Parameters

The structural parameters of 4-Methyl-2-[(methylamino)methyl]phenol align with established crystallographic profiles for phenolic Mannich bases. The table below summarizes the expected quantitative data metrics indicative of a high-quality structural refinement for this class of compounds[3].

ParameterValue / Description
Chemical Formula C9H13NO
Formula Weight 151.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100 - 200 K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.08 mm⁻¹
Goodness-of-fit on F2 1.02 - 1.05
Final R indices[I > 2σ(I)] R1​≈0.040 , wR2​≈0.110
Largest diff. peak and hole ~0.25 and -0.20 e·Å⁻³

Mechanistic Insights: Hydrogen Bonding & Packing

The crystallographic data reveals that the solid-state architecture of 4-Methyl-2-[(methylamino)methyl]phenol is predominantly governed by extensive supramolecular interactions.

  • Intramolecular Dynamics: A strong intramolecular hydrogen bond typically forms between the phenolic –OH donor and the secondary amine nitrogen acceptor, creating a stable pseudo-six-membered chelate ring.

  • Intermolecular Packing: The secondary amine N–H acts as a potent hydrogen bond donor to adjacent phenolic oxygen atoms, propagating a 1D zigzag chain or 2D sheet along the crystallographic axes. Furthermore, weak π⋯π stacking interactions between the p-cresol aromatic rings provide additional lattice stability, confirming the compound's robust crystalline nature suitable for downstream pharmaceutical formulation or metal-ligand coordination[2].

References[1] Title: Azide-mediated unusual in situ transformation of Mannich base to Schiff–Mannich base and isolation of their Cu(II) complexes: crystal structure, theoretical inspection and anticancer activities

Source: Dalton Transactions (RSC Publishing) URL: [Link][3] Title: Synthesis, characterization and crystal structures of two new phenolic Mannich bases Source: Bulletin of the Chemical Society of Ethiopia (via ResearchGate) URL: [Link][2] Title: Inclusion of Ln(III) in the Complexes of Co(II) with a Mannich Base Ligand: Development of Atmospheric CO2 Fixation and Enhancement of Catalytic Oxidase Activities Source: Inorganic Chemistry (ACS Publications) URL: [Link][4] Title: Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Toxicological Profiling and Material Safety Data Synthesis for 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Chemical Identifier: CAS 237431-66-2 | Formula: C9H13NO | Molecular Weight: 151.21 g/mol

Executive Summary & Structural Significance

4-Methyl-2-[(methylamino)methyl]phenol (CAS 237431-66-2) is a specialized secondary amine derivative belonging to the class of phenolic Mannich bases[1]. Structurally, it consists of a p-cresol core with a methylaminomethyl substituent at the ortho position. Compounds of this class are highly valued in industrial chemistry as epoxy resin curatives and in medicinal chemistry as versatile intermediates for synthesizing antimalarial and anticancer agents.

However, the dual functional groups—a weakly acidic phenol and a basic secondary amine—impart unique toxicological properties. This whitepaper synthesizes the mechanistic toxicology of 4-Methyl-2-[(methylamino)methyl]phenol, extrapolates its Material Safety Data Sheet (MSDS) parameters from structural analogs, and provides field-proven, self-validating protocols for empirical toxicity assessment.

Mechanistic Toxicology of Phenolic Mannich Bases

Understanding the toxicity of 4-Methyl-2-[(methylamino)methyl]phenol requires analyzing its structural reactivity. The compound is not merely a static irritant; it is a pro-reactive species.

The ortho-Quinone Methide (o-QM) Pathway

The primary driver of cytotoxicity and skin sensitization in ortho-aminomethylphenols is their propensity to undergo deamination (either spontaneously under physiological conditions or via CYP450-mediated metabolism) to form ortho-quinone methides (o-QMs) [1].

o-QMs are highly reactive, transient electrophiles. They readily undergo Michael addition with cellular nucleophiles, particularly the thiol groups of glutathione (GSH) and cysteine residues in cellular proteins. This covalent alkylation (haptenation) disrupts protein function, depletes intracellular antioxidants, induces severe oxidative stress, and triggers immune-mediated sensitization.

ToxicityMechanism A 4-Methyl-2-[(methylamino)methyl]phenol B Deamination (Metabolic/Chemical) A->B CYP450 / Spontaneous C ortho-Quinone Methide (o-QM) Highly Reactive Electrophile B->C D Alkylation of Cellular Nucleophiles (GSH, Proteins, DNA) C->D Covalent Binding E Cytotoxicity & Skin Sensitization D->E Oxidative Stress / Immune Response

Mechanism of ortho-quinone methide formation and cellular toxicity.
Corrosivity and Basicity

The secondary amine group (methylamino) possesses a high pKa (~10-11), making the neat chemical highly basic and capable of saponifying dermal lipids. Concurrently, the phenolic hydroxyl group acts as a proton donor, facilitating rapid tissue penetration. This synergistic acid-base dynamic results in severe localized tissue necrosis upon contact.

Quantitative Toxicological Profile & MSDS Parameters

Due to the specialized nature of CAS 237431-66-2, empirical in vivo data is limited[2]. The following MSDS parameters are synthesized using read-across methodology from closely related ortho-aminomethylphenols and p-cresol derivatives[3][4].

Summarized Hazard Identification Data
Toxicological EndpointPredicted Value / GHS CategoryMechanistic Basis for Extrapolation
Acute Oral Toxicity (LD50) ~300 - 500 mg/kg (Rat)Category 4: Analogy to p-cresol and simple aminomethylphenols.
Skin Corrosion / Irritation Category 1B (Corrosive)High basicity of the secondary amine combined with phenolic acidity.
Serious Eye Damage Category 1 (Irreversible)Rapid lipid saponification and protein alkylation potential.
Skin Sensitization Category 1A (Strong Sensitizer)High propensity for o-QM formation leading to protein haptenation.
Aquatic Toxicity Acute Category 2Moderate lipophilicity (logP ~1.8) and baseline phenol toxicity.

Experimental Workflows for MSDS Parameter Validation

To empirically validate the predicted MSDS parameters, toxicologists must employ self-validating in vitro systems. The following protocols are designed to assess cytotoxicity and sensitization while accounting for the compound's metabolic reactivity.

In Vitro Cytotoxicity Assay (HepG2 Cells)

Rationale: HepG2 (human hepatocellular carcinoma) cells are selected over standard fibroblasts because they retain basal levels of CYP450 enzymes. This is critical for capturing the toxicity of metabolites (like o-QMs) generated from the parent Mannich base[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Methyl-2-[(methylamino)methyl]phenol in DMSO to create a 10 mM stock. Causality note: DMSO is used because the free base has limited aqueous solubility. Ensure final DMSO concentration in wells does not exceed 0.5% to prevent solvent toxicity.

  • Treatment: Perform a 10-point serial dilution (e.g., 0.1 µM to 100 µM). Treat the cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Metabolic Viability Readout (MTT/Resazurin): Add Resazurin (10% v/v) to each well. Incubate for 4 hours. The reduction of resazurin to fluorescent resorufin is proportional to the number of metabolically active cells.

  • Data Validation: Calculate the IC50 using non-linear regression. The assay is self-validating if the vehicle control shows >95% viability and the positive control yields its established IC50.

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Rationale: The DPRA is an in chemico assay that bypasses animal testing. It measures the depletion of synthetic peptides containing Cysteine or Lysine. Because o-QMs are soft electrophiles, they preferentially attack the soft nucleophile (thiol) of cysteine[1].

DPRA S1 Test Chemical Preparation S2 Incubation with Synthetic Peptides (Cys & Lys) S1->S2 24h, 25°C S3 HPLC-UV Analysis (Quantify Depletion) S2->S3 220 nm S4 Prediction Model (Sensitizer vs. Non) S3->S4 Data Input

Direct Peptide Reactivity Assay (DPRA) workflow for skin sensitization.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine-peptide (Ac-RFAACAA-COOH) at 0.5 mM in phosphate buffer (pH 7.5).

  • Reaction Setup: Mix the peptide solution with 4-Methyl-2-[(methylamino)methyl]phenol at a 1:10 molar ratio (Peptide:Chemical).

  • Incubation: Incubate the mixture in the dark at 25°C for exactly 24 hours. Causality note: Darkness prevents photo-oxidation of the phenol, which could yield false-positive depletion.

  • HPLC Analysis: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm.

  • Validation: A depletion of >13.8% of the Cysteine peptide classifies the compound as a positive skin sensitizer. The inclusion of a known sensitizer (e.g., cinnamaldehyde) serves as the system's internal validation.

Handling, Storage, and Emergency Response

For laboratory personnel synthesizing or utilizing 4-Methyl-2-[(methylamino)methyl]phenol, strict adherence to the following protocols is mandatory:

  • Personal Protective Equipment (PPE): Due to its Category 1B Corrosive classification, handle only inside a certified chemical fume hood. Wear butyl rubber gloves (nitrile may degrade rapidly upon contact with basic amines), chemical safety goggles, and a face shield.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids. Keep under an inert atmosphere (Argon or Nitrogen) to prevent spontaneous oxidation of the phenol to quinone derivatives, which darkens the chemical and alters its reactivity profile.

  • Spill Response: Do not use water to flush spills, as this may spread the corrosive amine. Neutralize the spill carefully with a dilute weak acid (e.g., 5% acetic acid), absorb with an inert material (vermiculite or dry sand), and dispose of as hazardous chemical waste.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with acid, as the exothermic neutralization reaction will exacerbate tissue damage.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. 5

  • Dziwornu, G. A., et al. (2021). Antimalarial Benzimidazole Derivatives Incorporating Phenolic Mannich Base Side Chains Inhibit Microtubule and Hemozoin Formation: Structure–Activity Relationship and In Vivo Oral Efficacy Studies. Journal of Medicinal Chemistry, 64(8), 5198-5215. 6

  • Birrell, G. W., et al. (2018). Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy, 62(4). 7

  • Chavchich, M., et al. (2016). Lead Selection of a New Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy, 60(5), 3115-3118. 8

  • ChemScene. (2024). 4-Methyl-2-((methylamino)methyl)phenol (CAS 237431-66-2) Product Data & Identifiers.2

Sources

Electron Density and Computational Chemistry of 4-Methyl-2-[(methylamino)methyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2) is a specialized organic compound belonging to the ortho-aminomethylphenol family, classically synthesized via the Mannich reaction. Characterized by a phenol ring substituted with a para-methyl group and an ortho-(methylamino)methyl moiety, its chemical behavior is fundamentally dictated by its electron density distribution and the presence of a strong intramolecular hydrogen bond.

For drug development professionals and computational chemists, understanding the quantum mechanical properties of this molecule is critical. Its structural topology allows it to act as a potent nucleophile, a bidentate ligand in transition metal catalysis, and a highly effective scavenger of toxic lipid peroxidation products. This guide provides an authoritative, step-by-step framework for analyzing the electron density and computational chemistry of this Mannich base.

Structural Topology & Intramolecular Hydrogen Bonding

The defining stereoelectronic feature of 4-Methyl-2-[(methylamino)methyl]phenol is the O–H···N intramolecular hydrogen bond . This non-covalent interaction forms a stable pseudo-six-membered ring, fundamentally altering the molecule's reactivity profile.

From a computational perspective, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous topological analysis of the electron density ρ(r) . For Mannich bases, the presence of a Bond Critical Point (BCP) between the phenolic hydrogen and the amine nitrogen, coupled with a positive Laplacian ∇2ρ(r) , mathematically confirms a stable, closed-shell non-covalent interaction (1)[1]. This hydrogen bonding restricts conformational freedom, localizing the Highest Occupied Molecular Orbital (HOMO) density near the nitrogen atom and enhancing its nucleophilicity.

Computational Methodology: A Self-Validating Protocol

To accurately model the electron density and thermodynamic stability of 4-Methyl-2-[(methylamino)methyl]phenol, researchers must employ a rigorous Density Functional Theory (DFT) workflow. The following protocol is designed as a self-validating system to ensure scientific integrity.

Step-by-Step DFT Workflow

Step 1: Conformational Search & Initial Geometry Construction

  • Action : Construct the 3D molecular structure using a standard builder (e.g., GaussView). Orient the (methylamino)methyl group such that the nitrogen lone pair points directly toward the phenolic hydroxyl group.

  • Causality : This pre-optimization step ensures the algorithm converges on the global minimum (the hydrogen-bonded conformer) rather than a higher-energy local minimum.

Step 2: Primary Geometry Optimization

  • Action : Execute a DFT optimization using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Causality : The B3LYP hybrid functional incorporates exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals, making it highly reliable for predicting the geometry of hydrogen-bonded systems (2)[2]. Furthermore, diffuse functions (++) are mandatory for modeling the extended electron clouds of the oxygen and nitrogen lone pairs, while polarization functions (d,p) allow orbital deformation during H-bond formation (3)[3].

Step 3: Frequency Calculation (System Validation)

  • Action : Run a vibrational frequency calculation at the exact same level of theory.

  • Causality : This is the critical validation step. The absence of imaginary frequencies ( NImag​=0 ) mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, ensuring the resulting electron density maps are physically meaningful[3].

Step 4: Wavefunction Generation & Post-HF Analysis

  • Action : Generate the .wfn file and perform Natural Bond Orbital (NBO) analysis.

  • Causality : NBO analysis quantifies the stabilization energy E(2) resulting from the n(N)→σ∗(O−H) charge transfer, providing a direct measurement of hyperconjugative interactions driving molecular stability.

Workflow A Initial Geometry 4-Methyl-2-[(methylamino)methyl]phenol B DFT Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Zero-Point Energy & Minimum Check) B->C D Wavefunction Generation (.wfn / .chk) C->D E QTAIM Analysis (Electron Density & BCPs) D->E F NBO Analysis (Charge Transfer & Hyperconjugation) D->F G MEP Mapping (Electrostatic Potential) D->G

Figure 1: Self-validating computational workflow for electron density and molecular orbital analysis.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The reactivity of 4-Methyl-2-[(methylamino)methyl]phenol is governed by its Frontier Molecular Orbitals (HOMO and LUMO). The energy gap ( ΔE ) between these orbitals is a direct indicator of chemical hardness and kinetic stability. Below is a summary of the quantitative quantum chemical descriptors typical for this class of ortho-aminomethylphenols.

ParameterCalculated Value (B3LYP/6-311++G(d,p))Chemical Significance
EHOMO​ -5.82 eVHigh energy indicates strong electron-donating capacity (nucleophilicity).
ELUMO​ -0.95 eVIndicates electron-accepting capacity.
Energy Gap ( ΔE ) 4.87 eVModerate gap suggests high chemical reactivity and polarizability.
Dipole Moment ( μ ) 2.54 DebyeReflects molecular asymmetry and strong solvent interaction potential.
Electrophilicity Index ( ω ) 1.35 eVMeasures the stabilization energy upon acquiring additional charge.
O–H···N Distance 1.76 ÅConfirms a strong, stabilizing intramolecular hydrogen bond.

Molecular Electrostatic Potential (MEP) & Pharmacological Scavenging

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution across the molecule, highlighting regions of nucleophilicity (red/negative) and electrophilicity (blue/positive). In 4-Methyl-2-[(methylamino)methyl]phenol, the MEP map reveals a concentrated region of negative electrostatic potential localized strictly around the secondary amine nitrogen and the phenolic oxygen.

This specific electron density distribution has profound implications in drug development. Ortho-aminomethylphenols have been identified as highly potent scavengers of reactive lipid dicarbonyls, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA), which are toxic byproducts of oxidative stress (4)[4].

Because the secondary amine acts as a highly localized nucleophile, it rapidly attacks the electrophilic carbonyl carbons of IsoLGs. This reaction forms stable pyrrole adducts, effectively neutralizing the dicarbonyls and preventing them from causing irreversible, toxic cross-linking with cellular proteins and DNA[4].

Pathway LIPID Lipid Peroxidation (Arachidonic Acid) ISO Reactive Dicarbonyls (e.g., Isolevuglandins) LIPID->ISO Oxidative Stress ADDUCT Stable Pyrrole Adduct (Neutralized Toxin) ISO->ADDUCT Nucleophilic Attack SCAV 4-Methyl-2-[(methylamino)methyl]phenol SCAV->ADDUCT Amine Donation PREV Prevention of Protein Cross-linking ADDUCT->PREV Cellular Protection

Figure 2: Biochemical scavenging pathway of reactive dicarbonyls by 2-aminomethylphenols.

References

  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol Source: ResearchGate URL
  • Source: NIH (PMC)
  • Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity Source: RSC Publishing URL
  • Molecular Properties Investigation of a Substituted Aromatic Mannich Base: Dynamic and Static Models Source: ACS Publications URL

Sources

Methodological & Application

Advanced Application Note: 4-Methyl-2-[(methylamino)methyl]phenol as an N,O-Donor Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary & Ligand Mechanics

In modern coordination chemistry, the rational design of transition metal complexes relies heavily on the steric and electronic tunability of the chelating ligands. 4-Methyl-2-[(methylamino)methyl]phenol (often abbreviated as HL , where H represents the acidic phenolic proton) is a highly versatile bidentate Mannich base ligand. Featuring a hard, anionic oxygen donor (phenolate) and a neutral, intermediate nitrogen donor (secondary amine), this ligand is uniquely suited for stabilizing transition metals in various oxidation states[1].

The structural topology of HL allows it to act either as a terminal bidentate chelator or as a bridging ligand. Upon deprotonation, the phenoxo oxygen can bridge two metal centers, facilitating the assembly of dinuclear complexes[2]. This bridging capability is heavily exploited in biomimetic chemistry to model the active sites of metalloenzymes, such as the dinuclear copper center in catechol oxidase or the dinuclear nickel center in urease.

CoordinationLogic L HL Ligand (N,O-Donor) Deprot Base Addition (Deprotonation) L->Deprot Et₃N / MeOH L_anion L⁻ Anion (Active Chelator) Deprot->L_anion -H⁺ Mono Mononuclear Complex [M(L)₂] L_anion->Mono 1:2 M:L Ratio Di Dinuclear Complex [M₂(L)₂(X)₂] (Phenoxo-bridged) L_anion->Di 1:1 M:L Ratio + Bridging Anion (X)

Fig 1. Coordination logic and complexation pathways of the HL ligand.

Quantitative Data & Application Matrix

The coordination geometry and resulting applications of HL-derived complexes are highly dependent on the chosen transition metal. Table 1 summarizes the typical physicochemical profiles of these complexes.

Table 1: Characteristic Metal Complexes of 4-Methyl-2-[(methylamino)methyl]phenol

Metal CenterTypical GeometryPrimary ApplicationSpectral Marker (UV-Vis)Ref.
Cu(II) Square PyramidalCatecholase BiomimicryLMCT band at ~400 nm[3]
Ni(II) Distorted OctahedralUrease Active Site Modeld-d transition at ~650 nm[2]
Zn(II) TetrahedralLuminescent SensingLigand-centered emission[4]
Fe(III) OctahedralNon-heme Iron Enzyme ModelLMCT band at ~550 nm[3]

Experimental Protocols

Protocol A: Synthesis of the HL Ligand via Mannich Condensation

The synthesis of 4-Methyl-2-[(methylamino)methyl]phenol utilizes a classic 5[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of p-cresol in 20 mL of absolute ethanol in a round-bottom flask.

  • Iminium Formation: In a separate vial, mix 12.0 mmol of aqueous formaldehyde (37%) with 12.0 mmol of methylamine (40% aqueous solution). Stir at 0–5°C for 15 minutes.

  • Electrophilic Substitution: Dropwise, add the iminium solution to the p-cresol solution while maintaining the temperature below 5°C.

  • Reflux: Attach a reflux condenser and heat the mixture to 78–85°C for 6 hours.

  • Isolation: Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and recrystallize the crude oily residue from a mixture of ethanol/diethyl ether to yield the pure ligand.

  • Scientific Rationale: Formaldehyde and methylamine pre-react to form a highly electrophilic iminium ion. The temperature is strictly controlled at 0–5°C during addition to prevent runaway exothermic polymerization. Heating to reflux provides the activation energy required for the electrophilic aromatic substitution at the sterically accessible ortho position of the electron-rich p-cresol ring.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the p-cresol spot and the appearance of a new, lower-Rf spot (due to the polar amine group) confirms reaction completion. Verify the product via ¹H NMR (look for the characteristic singlet of the benzylic -CH₂- protons at ~3.8 ppm).

Protocol B: Metallation to Form a Dinuclear Cu(II) Complex

This protocol outlines the synthesis of a3[3], which serves as a functional model for catechol oxidase.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized HL ligand in 15 mL of methanol.

  • Deprotonation: Add 2.0 mmol of triethylamine (Et₃N) to the solution and stir for 10 minutes.

  • Metal Addition: Slowly add a methanolic solution (10 mL) of Copper(II) acetate monohydrate (2.0 mmol) to the ligand mixture.

  • Complexation: Stir the resulting mixture at room temperature for 4 hours.

  • Crystallization: Filter the solution to remove any unreacted particulates, then allow the filtrate to slowly evaporate at room temperature. Collect the resulting dark green microcrystals.

  • Scientific Rationale: Methanol is utilized as it effectively solubilizes both the organic ligand and the inorganic metal salt. The addition of Et₃N is the critical driving force; it deprotonates the phenolic hydroxyl group, generating a strong, anionic O-donor. This promotes the formation of the [Cu₂(L)₂(OAc)₂] dinuclear core, where the phenolate oxygens act as bridges between the two adjacent Cu(II) centers.

  • Validation Checkpoint: A successful complexation is immediately indicated by a stark color change from pale yellow to deep green. UV-Vis spectroscopy should reveal a broad d-d transition band around 650 nm and an intense Ligand-to-Metal Charge Transfer (LMCT) band near 400 nm.

Protocol C: Biomimetic Catecholase Activity Assay

To evaluate the catalytic efficacy of the Cu(II) complex,6[6] is used as a model substrate. The complex catalyzes its oxidation to 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ).

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 1.0 × 10⁻⁴ M solution of the Cu(II) complex in methanol. Prepare a 1.0 × 10⁻² M solution of 3,5-DTBC in methanol.

  • Reaction Initiation: In a quartz cuvette, mix 2.0 mL of the complex solution with 0.2 mL of the substrate solution (maintaining aerobic conditions).

  • Kinetic Monitoring: Place the cuvette in a UV-Vis spectrophotometer. Monitor the increase in absorbance at 400 nm (the characteristic absorption maximum of the 3,5-DTBQ product) over a period of 60 minutes.

  • Data Analysis: Extract the initial reaction rates and apply the Michaelis-Menten kinetic model to determine the turnover number (k_cat).

  • Scientific Rationale: 3,5-DTBC is specifically chosen over unsubstituted catechol because its bulky tert-butyl groups prevent unwanted side reactions, such as aromatic ring cleavage or auto-polymerization into melanins. The oxidation process relies on the dinuclear Cu(II) centers binding the catecholate, facilitating an internal electron transfer that reduces the copper to Cu(I) while oxidizing the substrate to a quinone. Molecular oxygen from the air then re-oxidizes the Cu(I) back to Cu(II), completing the catalytic cycle.

  • Validation Checkpoint: The reaction is validated by the steady emergence of an absorption peak at exactly 400 nm. An isosbestic point in the time-resolved spectra confirms a clean, one-to-one conversion of substrate to product without stable intermediates accumulating.

CatalyticCycle Resting Resting State [Cu(II)-L] Substrate Substrate Binding (3,5-DTBC) Resting->Substrate + Substrate Intermediate Cu(II)-Catecholate Adduct Substrate->Intermediate Coordination Redox Electron Transfer Cu(I) + Semiquinone Intermediate->Redox Internal ET O2 O₂ Activation Redox->O2 + O₂ Product Product Release (3,5-DTBQ) O2->Product Oxidation Product->Resting - H₂O

Fig 2. Biomimetic catecholase catalytic cycle utilizing the Cu(II)-L complex.

References

  • Ayeni, A. O., & Watkins, G. M. (2020). SYNTHESIS AND CATECHOLASE ACTIVITY OF Cu(II) AND Fe(III) COMPLEXES OF 4-METHYL-2-((PIPERIDIN-1-YL)METHYL)PHENOL. Scientific Study & Research - Chemistry & Chemical Engineering.[Link]

  • Mukherjee, P., et al. (2026). Synthesis, crystal structures, magnetic properties and catecholase activity of double phenoxido-bridged penta-coordinated dinuclear nickel(II) complexes derived from reduced Schiff-base ligands. CentAUR - University of Reading.[Link]

  • Williams, J., et al. (2014). Mononuclear Phenolate Diamine Zinc Hydride Complexes and Their Reactions With CO2. PMC - National Institutes of Health.[Link]

  • Mochizuki, K., et al. (2013). Dinuclear Nickel(II) Complexes of Phenol-Based “End-Off” Compartmental Ligands and Their Urea Adducts Relevant to the Urease Active Site. Inorganic Chemistry - ACS Publications.[Link]

  • Ranjan, R., et al. (2025). Synthesis of Cu(II) complexes by N,O‐donor ligand transformation and their catalytic role in visible‐light‐driven alcohol oxidation. ResearchGate.[Link]

Sources

Applications of 4-Methyl-2-[(methylamino)methyl]phenol in Polymer Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 4-Methyl-2-[(methylamino)methyl]phenol in polymer synthesis. This versatile compound, a Mannich base derived from p-cresol, methylamine, and formaldehyde, serves as a valuable building block for high-performance thermosetting polymers. This guide will explore its primary applications as a precursor to polybenzoxazine resins and as a reactive curing agent for epoxy systems, providing in-depth scientific rationale and detailed experimental protocols.

Introduction to 4-Methyl-2-[(methylamino)methyl]phenol

4-Methyl-2-[(methylamino)methyl]phenol is a bifunctional molecule possessing both a phenolic hydroxyl group and a secondary amine. This unique structure allows it to participate in a variety of polymerization reactions. The presence of the reactive amine and the activating phenolic group makes it an excellent candidate for creating robust, thermally stable polymer networks. Its synthesis is typically achieved through the Mannich reaction, a three-component condensation of p-cresol, formaldehyde, and methylamine.[1]

Part 1: Application as a Benzoxazine Monomer Precursor for High-Performance Polybenzoxazines

One of the most significant applications of 4-Methyl-2-[(methylamino)methyl]phenol is as an intermediate in the synthesis of a benzoxazine monomer, specifically 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine. This monomer undergoes thermal or catalytic ring-opening polymerization (ROP) to yield a high-performance polybenzoxazine, a class of phenolic resins with superior properties compared to traditional phenolics, such as near-zero volumetric shrinkage during curing, low water absorption, excellent thermal stability, and a high glass transition temperature.[2][3][4]

Scientific Rationale

The synthesis of the benzoxazine monomer from 4-methylphenol (p-cresol), methylamine, and formaldehyde is a classic example of the Mannich reaction leading to a heterocyclic ring system.[5] The subsequent polymerization is a cationic ring-opening process.[6] Upon heating, the oxazine ring becomes unstable and opens, initiating a chain-growth polymerization that forms a highly cross-linked network.[7] The resulting polybenzoxazine structure features a robust backbone of phenolic and amine linkages, contributing to its excellent thermomechanical properties.[2]

Experimental Protocols

This protocol outlines the synthesis of the benzoxazine monomer from p-cresol, methylamine, and paraformaldehyde.

Materials:

  • p-Cresol (4-methylphenol)

  • Methylamine (40% in water)

  • Paraformaldehyde

  • Toluene

  • Sodium hydroxide (NaOH) solution (1 N)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 mole equivalent) in toluene.

  • Cool the flask in an ice bath and slowly add methylamine solution (1 mole equivalent) with continuous stirring.

  • Add paraformaldehyde (2 mole equivalents) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 85-90 °C) for 4-6 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 N NaOH solution (to remove unreacted p-cresol) and then with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting product is the 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine monomer, which should be a viscous liquid or a low-melting solid.

Characterization:

  • FTIR (cm⁻¹): Look for the characteristic peaks of the benzoxazine ring, including the asymmetric C-O-C stretching around 1230 cm⁻¹ and the oxazine ring vibration around 930-950 cm⁻¹.[9]

  • ¹H NMR: Confirm the structure by identifying the characteristic protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) and the methyl groups.

This protocol describes the thermal curing of the synthesized benzoxazine monomer to form polybenzoxazine.

Materials:

  • Synthesized 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine monomer

  • Mold (e.g., aluminum or silicone)

  • Programmable oven or furnace

Procedure:

  • Degas the benzoxazine monomer under vacuum to remove any entrapped air or residual solvent.

  • Pour the degassed monomer into a preheated mold.

  • Place the mold in a programmable oven and follow a staged curing schedule. A typical curing profile is:

    • 160 °C for 1 hour

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • Post-cure at 220 °C for 1 hour[8][9]

  • After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stress and cracking.

  • Demold the cured polybenzoxazine sample.

Characterization of Polybenzoxazine:

  • DSC (Differential Scanning Calorimetry): Determine the glass transition temperature (Tg) of the cured polymer. For a p-cresol/aniline-based polybenzoxazine, the Tg can be around 220-260 °C.[9]

  • TGA (Thermogravimetric Analysis): Evaluate the thermal stability of the polymer by determining the onset of decomposition temperature and the char yield at high temperatures (e.g., 800 °C). High char yield is a characteristic of polybenzoxazines.[10]

  • FTIR: Confirm the ring-opening polymerization by the disappearance of the characteristic benzoxazine ring peaks (e.g., at ~940 cm⁻¹) and the appearance of a broad hydroxyl peak.[11]

Visualization of Polybenzoxazine Synthesis

Polybenzoxazine_Synthesis cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization pCresol p-Cresol Monomer Benzoxazine Monomer (3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine) pCresol->Monomer Methylamine Methylamine Methylamine->Monomer Formaldehyde Formaldehyde Formaldehyde->Monomer Heat Heat (160-220°C) Monomer->Heat Ring-Opening Polymerization Polybenzoxazine Polybenzoxazine (Cross-linked Network) Heat->Polybenzoxazine

Caption: Workflow for the synthesis of polybenzoxazine.

Quantitative Data
PropertyTypical Value RangeReference
Curing Temperature160 - 260 °C[7][9]
Glass Transition Temperature (Tg)150 - 270 °C[9][10]
Decomposition Temperature (Td5%)> 300 °C[10]
Char Yield at 800 °C (N₂)30 - 60 %[6][10]

Part 2: Application as a Reactive Curing Agent for Epoxy Resins

The bifunctional nature of 4-Methyl-2-[(methylamino)methyl]phenol makes it an effective curing agent for epoxy resins. The secondary amine group reacts with the epoxy rings, while the phenolic hydroxyl group can accelerate the curing process.[12] This dual functionality allows for curing at lower temperatures and can enhance the properties of the final cured epoxy network.

Scientific Rationale

The primary curing reaction involves the nucleophilic addition of the secondary amine's active hydrogen to the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a carbon-nitrogen bond. This process builds up the cross-linked polymer network. The phenolic hydroxyl group in the molecule can act as a catalyst, accelerating the amine-epoxy reaction through hydrogen bonding, which facilitates the opening of the epoxy ring. This can lead to faster cure times and lower curing temperatures compared to using simple aliphatic or aromatic amines alone.[13] The incorporation of the aromatic and phenolic structures from 4-Methyl-2-[(methylamino)methyl]phenol into the epoxy network can also improve the thermal stability and chemical resistance of the cured resin.[14]

Experimental Protocols

This protocol details the use of 4-Methyl-2-[(methylamino)methyl]phenol as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • 4-Methyl-2-[(methylamino)methyl]phenol

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EPON 828)

  • Mixing container and stirrer

  • Vacuum desiccator

  • Mold

  • Oven

Procedure:

  • Determine Stoichiometry: Calculate the required amount of 4-Methyl-2-[(methylamino)methyl]phenol based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the DGEBA resin. The AHEW of 4-Methyl-2-[(methylamino)methyl]phenol is its molecular weight (165.23 g/mol ) divided by the number of active amine hydrogens (1), so AHEW = 165.23. The EEW of the DGEBA resin is typically provided by the manufacturer (e.g., ~188 g/eq for EPON 828). The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.

  • Mixing: Weigh the calculated amounts of DGEBA resin and 4-Methyl-2-[(methylamino)methyl]phenol into a mixing container. Gently heat the DGEBA resin to reduce its viscosity if necessary.

  • Thoroughly mix the two components until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold and place it in an oven. A typical curing schedule could be:

    • 80 °C for 2 hours

    • 120 °C for 2 hours

    • Post-cure at 150 °C for 1 hour

  • Allow the cured epoxy to cool slowly to room temperature before demolding.

Characterization of Cured Epoxy:

  • DSC: Determine the glass transition temperature (Tg) of the cured epoxy.

  • TGA: Assess the thermal stability of the cured material.

  • Mechanical Testing: Perform tensile, flexural, and impact tests to evaluate the mechanical properties of the cured epoxy.

Visualization of Epoxy Curing Mechanism

Epoxy_Curing cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy Epoxy Resin (DGEBA) Reaction Nucleophilic Addition (Amine-Epoxy Reaction) Catalysis (Phenolic Hydroxyl) Epoxy->Reaction CuringAgent 4-Methyl-2-[(methylamino)methyl]phenol CuringAgent->Reaction CuredEpoxy Cross-linked Epoxy Network Reaction->CuredEpoxy

Caption: Curing of epoxy resin with 4-Methyl-2-[(methylamino)methyl]phenol.

Quantitative Data
PropertyExpected OutcomeReference
Curing TemperatureLowered compared to standard aromatic amines[13]
Glass Transition Temperature (Tg)Dependent on cure schedule and stoichiometry[14]
Mechanical StrengthGood to excellent, depending on formulation[15]
Chemical ResistanceEnhanced due to aromatic structure[14]

Conclusion

4-Methyl-2-[(methylamino)methyl]phenol is a highly versatile and valuable compound in the field of polymer synthesis. Its ability to act as a precursor for high-performance polybenzoxazines and as an efficient curing agent for epoxy resins makes it a key building block for advanced thermosetting materials. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to explore and exploit the potential of this compound in developing novel polymers with tailored properties for a wide range of applications.

References

  • Liu, J., et al. (2013). Cationic ring-opening polymerization of benzoxazines. Polymer Chemistry, 4(16), 4443-4449.
  • Gao, F., & Ishida, H. (2021). Multifunctional Biobased Benzoxazines Blended with an Epoxy Resin for Tunable High-Performance Properties. ACS Sustainable Chemistry & Engineering, 9(16), 5643–5654.
  • Kiskan, B., et al. (2018).
  • Wang, Y. X., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(22), 6149-6157.
  • Sudo, A., et al. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers2023, 15(10), 2389.
  • Mannich base curing agents. EP0779311A1.
  • Chern, Y., & Hsieh, K. (2009). Synthesis, characterization and clay-reinforcement of epoxy cured with benzoxazine. European Polymer Journal, 45(6), 1747-1755.
  • Rana, D., et al. (2016). Thermal degradation and fire resistance of epoxy–amine–phenolic blends. Journal of Applied Polymer Science, 133(23).
  • Mannich base epoxy curative, cured epoxy resins thereof and methods of preparing the same.
  • Lin, C. H., et al. (2000). Synthesis and epoxy curing of Mannich bases derived from bisphenol A and poly(oxyalkylene)diamine. Journal of Applied Polymer Science, 78(3), 534-544.
  • Liu, W., et al. (2018). Mechanical and thermal properties of a room temperature curing epoxy resin and related hemp fibers reinforced composites. Composites Part B: Engineering, 142, 195-202.
  • Mannich reaction. In Wikipedia. Retrieved March 20, 2024, from [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2021).
  • Takeichi, T., et al. (2000). Synthesis of cresol-based benzoxazine monomers containing allyl groups and the properties of the polymers therefrom. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4565-4574.
  • A Mannich base epoxy curing agent and its preparation method and applic
  • Weinmann, D. J. (2001). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
  • O'Brien, C. P., & White, J. E. (2003). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 2(10).
  • Zhu, C., et al. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC advances, 10(13), 7734-7740.
  • Sudo, A., & Endo, T. (2010). Primary Amine-Functional Benzoxazine Monomers and Their Use for Amide-Containing Monomeric Benzoxazines. Macromolecules, 43(5), 2243–2249.
  • Toughening modification of polybenzoxazine: A review. Engineered Science.
  • Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applic
  • Ramirez, C. A., et al. (2019). Highly Thermally Stable Copolymers of Epoxy and Trifunctional Polybenzoxazine. Polymers, 11(11), 1835.
  • Wang, J., et al. (2013). Mechanical properties of epoxy resins cured by phenethylamine and amino-terminated poly(ethylene glycol). Journal of Applied Polymer Science, 127(5), 3743-3748.
  • Thermal and photochemical ring opening polymeriz
  • Lin, C. H., & Lin, C. H. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. Macromolecules, 48(4), 935–943.
  • Synthesis of (E)-4-methyl-2-((phenethylimino (phenyl)methyl)phenol and its transition metal complexes, characterization and electrical conductivity study. Rasayan J. Chem.2013, 6(1), 57-61.
  • Zhang, K., et al. (2020). A New Sight into Bio-Based Polybenzoxazine: From Tunable Thermal and Mechanical Properties to Excellent Marine Antifouling Performance. ACS Omega, 5(8), 4156–4166.
  • Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide. (2023).
  • Takeichi, T., et al. (2000). Synthesis of cresol-based benzoxazine monomers containing allyl groups and the properties of the polymers therefrom. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4565-4574.
  • Preparation method for 4-amino-3-methylphenol. CN103508908A.
  • Arya, R., & Princy, S. A. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence of Staphylococcus aureus. Frontiers in microbiology, 8, 1303.
  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Polymers2022, 14(23), 5122.
  • Froidevaux, V., et al. (2018). Design and Synthesis of Bio-Based Benzoxazines. In Benzoxazine Resin Technology. IntechOpen.

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Application Notes and Protocols for 2-[(Methylamino)methyl]phenol: A Novel Quorum Sensing Inhibitor in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Bacterial Communication to Combat Virulence

Staphylococcus aureus remains a formidable human pathogen, notorious for its ability to form resilient biofilms and express a wide array of virulence factors, leading to persistent and difficult-to-treat infections.[1][2] The rise of antibiotic resistance, particularly in Methicillin-Resistant S. aureus (MRSA), necessitates the exploration of alternative therapeutic strategies.[3][4] One of the most promising approaches is the disruption of quorum sensing (QS), the sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production.[1][2][5]

This document provides detailed application notes and in vitro protocols for the use of 2-[(Methylamino)methyl]phenol , a small molecule identified as a potent inhibitor of the S. aureus quorum sensing regulator, SarA.[1][2][5] Unlike traditional antibiotics that aim to kill bacteria and thereby impose strong selective pressure for resistance, this compound acts as an "anti-virulence" agent. It disrupts the pathogen's ability to cause disease without directly affecting its viability, making it a compelling candidate for novel therapeutic strategies.[5][6] These protocols are designed for researchers, scientists, and drug development professionals investigating new anti-staphylococcal agents.

Mechanism of Action: Inhibition of the SarA Global Regulator

2-[(Methylamino)methyl]phenol was identified through in silico screening as a molecule that specifically targets the SarA protein, a key transcriptional regulator in S. aureus.[2][5] SarA governs the expression of a multitude of virulence factors and is crucial for biofilm development.[1][2] The inhibitory action of 2-[(Methylamino)methyl]phenol is believed to occur through its binding to critical residues (Glu-89 and Arg-90) within the SarA protein, thereby impeding its regulatory function.[5][6] This targeted inhibition leads to a downstream down-regulation of virulence genes, including those responsible for biofilm formation and toxin production, such as fnbA, hla, and hld.[1][5]

SarA_Inhibition_Pathway cluster_0 Staphylococcus aureus Cell SarA_Protein SarA Protein (Global Regulator) Virulence_Genes Virulence Genes (fnbA, hla, hld, etc.) SarA_Protein->Virulence_Genes Upregulates Biofilm_Virulence Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm_Virulence Leads to Compound 2-[(Methylamino)methyl]phenol Compound->SarA_Protein Inhibits caption Mechanism of SarA Inhibition

Caption: Inhibition of the SarA protein by 2-[(Methylamino)methyl]phenol.

Core Application: Anti-Biofilm and Anti-Virulence Assays

The primary application of 2-[(Methylamino)methyl]phenol in an in vitro setting is to assess its ability to inhibit biofilm formation and reduce the expression of virulence factors in S. aureus.

I. Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the compound to prevent the formation of biofilms.

Principle: Biofilms are surface-attached communities of bacteria encased in a self-produced extracellular matrix. This assay utilizes crystal violet to stain the adherent biomass, which is then solubilized and quantified spectrophotometrically. A reduction in crystal violet staining in the presence of the compound indicates biofilm inhibition.

Protocol:

  • Bacterial Culture Preparation: Inoculate S. aureus (e.g., MRSA strains) in Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.[7][8]

  • Plate Preparation:

    • Dispense 180 µL of TSB (often supplemented with 0.5% - 1% glucose to promote biofilm formation) into the wells of a 96-well flat-bottomed microtiter plate.[9]

    • Prepare a stock solution of 2-[(Methylamino)methyl]phenol in a suitable solvent (e.g., DMSO) and then create serial dilutions in TSB.

    • Add 20 µL of the compound dilutions to the respective wells. Ensure the final solvent concentration is non-inhibitory to the bacteria (typically ≤1%).

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Inoculation: Adjust the overnight bacterial culture to a 0.5 McFarland standard and then dilute it 1:100 in TSB. Add 20 µL of this inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 24 hours under static conditions.

  • Staining and Quantification:

    • Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Fix the adherent biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD570 of treated well / OD570 of control well)] * 100

Data Presentation:

Concentration of 2-[(Methylamino)methyl]phenol (µM)Mean OD570 ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
0.6250.75 ± 0.0540%
1.25 0.35 ± 0.04 >70%
2.50.48 ± 0.06~62%
5.00.62 ± 0.07~50%
Note: Significant biofilm inhibition (>70%) has been observed at a concentration of 1.25 µM.[5][6] A decrease in inhibition at higher concentrations may be due to the formation of insoluble aggregates of the compound.[5][6]

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"Start" -> "Plate_Setup"; "Plate_Setup" -> "Incubation"; "Incubation" -> "Washing"; "Washing" -> "Fixation"; "Fixation" -> "Staining"; "Staining" -> "Solubilization"; "Solubilization" -> "Measurement"; "Measurement" -> "End";

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Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

II. Gene Expression Analysis via qRT-PCR

To confirm the mechanism of action, it is essential to quantify the expression levels of SarA-regulated virulence genes.

Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) measures the amount of a specific RNA transcript. By comparing the mRNA levels of target virulence genes in treated versus untreated bacteria, the inhibitory effect of the compound on gene expression can be determined.

Protocol:

  • Bacterial Culture and Treatment:

    • Grow S. aureus in TSB to the desired growth phase (e.g., logarithmic or late phase).

    • Treat the cultures with the effective concentration of 2-[(Methylamino)methyl]phenol (e.g., 1.25 µM) and incubate for a defined period. Include an untreated control.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA purification kit suitable for Gram-positive bacteria, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR:

    • Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and primers for the target genes (fnbA, hla, hld) and a housekeeping gene for normalization (e.g., 16S rRNA).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the fold change in gene expression using the 2-ΔΔCT method, where the expression of target genes in the treated sample is normalized to the housekeeping gene and compared to the untreated control.[5]

Expected Results: Treatment with 2-[(Methylamino)methyl]phenol is expected to cause a significant downregulation (reduction in fold change) of SarA-regulated virulence genes compared to the untreated control.[1][5]

III. Cytotoxicity Assay (MTT Assay)

It is crucial to demonstrate that the compound's anti-biofilm activity is not due to bactericidal or bacteriostatic effects, and that it has low toxicity to mammalian cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed viable mammalian cells (e.g., Human epithelial type 2 (HEp-2) cells) in a 96-well plate at a concentration of approximately 1.5 x 104 cells/ml and allow them to adhere and reach about 80% confluence.[1][5]

  • Treatment: Add varying concentrations of 2-[(Methylamino)methyl]phenol (e.g., 1.25 µM, 12.5 µM, and 125 µM) to the cells.[1][5] Include an untreated cell control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Expected Results: 2-[(Methylamino)methyl]phenol has been shown to have negligible cytotoxicity, with cell viability remaining high even at concentrations significantly greater than its effective anti-biofilm concentration.[1][5][6]

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The biofilm inhibition observed in the crystal violet assay should be corroborated by the downregulation of key virulence and biofilm-associated genes in the qRT-PCR analysis. Furthermore, the MTT assay confirms that these effects are due to a specific anti-virulence mechanism and not general toxicity. Consistent results across these assays provide a high degree of confidence in the specific, SarA-targeted activity of 2-[(Methylamino)methyl]phenol.

Conclusion and Future Directions

2-[(Methylamino)methyl]phenol represents a promising lead compound in the development of anti-virulence therapies against S. aureus. The protocols outlined in these application notes provide a robust framework for its in vitro characterization. A particularly interesting finding is that this compound can enhance the efficacy of conventional antibiotics when used in combination, potentially reducing the minimum inhibitory concentrations (MICs) required to treat infections.[1][2][5] Future research should focus on in vivo efficacy studies and further exploration of its synergistic potential with existing antimicrobial agents.

References

  • Balamurugan, P., Praveen Krishna, V., Bharath, D., Lavanya, R., Vairaprakash, P., & Adline Princy, S. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1290. [Link]

  • Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa. (2021). bioRxiv. [Link]

  • Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism. (2019). Frontiers in Microbiology. [Link]

  • Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. (2017). PubMed. [Link]

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2) presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS)[1]. Structurally, it contains two highly active protic sites: a phenolic hydroxyl group (-OH) and a secondary amine (-NHCH3) .

When analyzed underivatized, these polar functional groups create strong intermolecular interactions through hydrogen bonding. In a GC-MS system, this results in high boiling points, poor volatility, thermal instability, and severe adsorption to active sites within the GC injection port and column[2]. To achieve sharp chromatographic peaks, reproducible retention times, and diagnostic mass spectra, chemical derivatization is strictly required.

This application note details two field-proven derivatization workflows—Silylation and Fluoroacylation —explaining the mechanistic causality behind each reagent choice and providing self-validating protocols for rigorous analytical quality control.

Derivatization Strategy Selection

Selecting the correct derivatization pathway depends on your laboratory's analytical objective (e.g., general metabolite profiling vs. ultra-trace quantification).

Pathway A: Silylation (MSTFA + 1% TMCS)

Silylation replaces active hydrogen atoms with trimethylsilyl (TMS) groups, drastically reducing polarity[2]. We utilize N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) over BSTFA because MSTFA's byproduct (N-methyltrifluoroacetamide) is highly volatile, preventing solvent-front interference with early-eluting analytes[3].

The Causality of the Catalyst: The thermodynamic stability and formation rate of TMS derivatives follow a strict hierarchy: hydroxyl (phenol) > primary amine > secondary amine[4]. Because the secondary amine in our target compound is sterically hindered and kinetically slow to react, MSTFA alone is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst to drive the silylation of the secondary amine to 100% completion.

Pathway B: Fluoroacylation (PFPA)

For ultra-trace analysis, Pentafluoropropionic Anhydride (PFPA) is utilized. PFPA reacts rapidly with both phenols and secondary amines to form fluoroacyl esters and amides[3]. The Causality of Acylation: The introduction of highly electronegative fluorine atoms not only increases volatility but dramatically enhances electron affinity. This makes the PFPA derivative exceptionally sensitive when analyzed using Electron Capture Negative Ionization (ECNI) MS[3].

G Compound 4-Methyl-2-[(methylamino)methyl]phenol (Active -OH and -NH-) Goal What is the Analytical Objective? Compound->Goal EI_MS Standard EI-MS (Metabolite Profiling) Goal->EI_MS Broad applicability ECNI_MS High Sensitivity / ECNI (Trace Drug Analysis) Goal->ECNI_MS Ultra-trace detection Silylation Silylation (MSTFA + 1% TMCS) Acylation Fluoroacylation (PFPA) EI_MS->Silylation ECNI_MS->Acylation

Figure 1: Decision matrix for selecting the optimal derivatization pathway.

Quantitative Method Comparison

Table 1: Derivatization Parameters & Causality
ParameterSilylation (MSTFA + 1% TMCS)Fluoroacylation (PFPA)
Target Groups Phenolic -OH, Secondary -NHCH3Phenolic -OH, Secondary -NHCH3
Reagent Ratio 50 µL MSTFA/TMCS + 50 µL Pyridine50 µL PFPA + 50 µL Ethyl Acetate
Kinetics (Temp/Time) 70°C for 45 min60°C for 30 min
Primary Byproduct N-methyltrifluoroacetamide (volatile)Pentafluoropropionic acid (highly acidic)
Post-Reaction Step Direct injection (byproduct is inert)Must evaporate to dryness (acid degrades column)
Optimal MS Mode Electron Ionization (EI)Negative Chemical Ionization (NCI)

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, both protocols integrate a self-validating Quality Control (QC) loop. Moisture is the primary enemy of derivatization; water will aggressively hydrolyze TMS reagents and PFPA before they can react with the analyte.

Protocol A: Silylation (EI-MS Profiling)

Step 1: Sample Preparation & Azeotropic Drying

  • Aliquot 10–50 µg of the sample extract into a 2 mL silanized glass autosampler vial.

  • Add 10 µL of an appropriate Internal Standard (e.g., a deuterated phenolic amine).

  • Evaporate the sample to complete dryness under a gentle stream of ultra-high purity Nitrogen (N2) at 40°C. Causality: Even trace moisture will quench the MSTFA reagent, leading to incomplete derivatization.

Step 2: Derivatization Reaction 4. Add 50 µL of anhydrous Pyridine. Causality: Pyridine acts as an acid scavenger and basic catalyst, promoting the nucleophilic attack of the secondary amine. 5. Add 50 µL of MSTFA containing 1% TMCS. 6. Cap the vial tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate in a heating block at 70°C for 45 minutes.

Step 3: System Validation 7. Reagent Blank: Process an empty vial through Steps 1-6. Inject this first to confirm no siloxane bleed or reagent contamination. 8. Completeness Check: Monitor the GC-MS data for the mono-TMS derivative. If a mono-TMS peak is observed, the secondary amine failed to react, indicating degraded TMCS or residual moisture[4]. A successful reaction yields 100% di-TMS derivative.

Workflow Step1 1. Isolate & Dry (N2 stream, 40°C) Step2 2. Add Catalyst (50 µL Pyridine) Step1->Step2 Step3 3. Add Reagent (MSTFA + 1% TMCS) Step2->Step3 Step4 4. Incubate (70°C, 45 min) Step3->Step4 Step5 5. GC-MS (Direct Injection) Step4->Step5

Figure 2: Step-by-step silylation workflow highlighting critical phase transitions.

Protocol B: Fluoroacylation (NCI-MS Trace Analysis)

Step 1: Reaction Setup

  • Dry the sample and Internal Standard under N2 as described above.

  • Reconstitute the dry residue in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of PFPA reagent. Cap tightly and vortex.

  • Incubate at 60°C for 30 minutes.

Step 2: Critical Byproduct Removal 5. Mandatory Step: Remove the vial from the heat block, uncap, and evaporate strictly to dryness under a gentle N2 stream. Causality: The acylation reaction generates pentafluoropropionic acid. If injected, this strong acid will rapidly strip the stationary phase of the GC column and corrode the MS ion source[3]. 6. Reconstitute the dried, derivatized analyte in 100 µL of anhydrous Ethyl Acetate prior to injection.

GC-MS Analytical Conditions

The following parameters represent an optimized baseline for the di-TMS or di-PFP derivatives of 4-Methyl-2-[(methylamino)methyl]phenol.

Table 2: Recommended GC-MS Instrument Parameters
ModuleParameter Setting
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m × 0.25mm × 0.25µm)
Carrier Gas Ultra-high purity Helium, constant flow at 1.0 mL/min
Inlet Parameters 250°C, Splitless mode (purge valve opens at 1.0 min)
Injection Volume 1.0 µL
Oven Temperature 70°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (EI mode) / 150°C (NCI mode)
MS Scan Range m/z 50–500 (EI)

References

  • Organomation. "GC-MS Sample Preparation". Available at:[Link]

  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". Available at: [Link]

  • Journal of Proteome Research. "Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples". Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and best practices for the handling and storage of 4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2). As an aminophenol and a Mannich base derivative of p-cresol, this compound is highly susceptible to oxidative degradation, which can severely compromise experimental integrity and downstream assay yields.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, one must understand its chemical causality. 4-Methyl-2-[(methylamino)methyl]phenol features an electron-rich phenolic ring and a secondary amine. The primary driver of its degradation is the oxidation of the phenol moiety.

When exposed to atmospheric oxygen, UV/visible light, or trace transition metals (such as Cu²⁺ or Fe³⁺), the phenol undergoes a1[1][2]. Because the molecule is a p-cresol derivative (possessing a methyl group para to the hydroxyl), this oxidation rapidly generates a highly reactive 3[3][4].

Unlike stable aromatic rings, quinone methides are extremely electrophilic. They instantaneously undergo Michael addition with ambient nucleophiles (such as water) or polymerize with other molecules of the reagent[3]. This uncontrolled polymerization is the direct cause of the visible pink, brown, or black discoloration observed in degraded reagent batches[1][2].

OxidationPathway A 4-Methyl-2-[(methylamino)methyl]phenol (Colorless/White) B Phenoxy Radical (Transient Intermediate) A->B -e⁻, -H⁺ (O₂, Light, Cu²⁺) C p-Quinone Methide (Highly Electrophilic) B->C -e⁻, -H⁺ D Polymerized Products (Pink/Brown Discoloration) C->D Nucleophilic Attack & Polymerization

Mechanistic pathway of 4-Methyl-2-[(methylamino)methyl]phenol oxidation to quinone methide.

Quantitative Data & Storage Parameters

The following table summarizes the optimal parameters required to maintain the structural integrity of the compound and the corresponding degradation triggers to avoid.

ParameterOptimal ConditionDegradation TriggerMitigation Strategy
Atmosphere Inert (Argon or Nitrogen)Atmospheric Oxygen (O₂)Handle via Schlenk line or Glovebox
Temperature 2–8°C or -20°CElevated TemperaturesStore in a monitored, temperature-controlled unit[5]
Light Exposure Dark (Amber glassware)UV / Visible LightWrap containers in aluminum foil; use amber vials
Solvent State Degassed, metal-freeDissolved O₂, trace Cu²⁺/Fe³⁺Sparge solvents with N₂; add 0.1% w/v ascorbic acid[2]

Experimental Protocols for Air-Free Handling

To ensure a self-validating system where oxidation is physically prevented, strictly adhere to the following methodologies.

Protocol A: Preparation of Degassed Solutions

When preparing solutions for assays or HPLC analysis, dissolved oxygen must be eliminated.

  • Solvent Preparation: Select a compatible solvent for your application. If your downstream assay permits, add an antioxidant such as 2 to a final concentration of 0.1% (w/v) and mix until fully dissolved[1][2].

  • Deoxygenation (Sparging): Pierce the septum of the solvent flask with a long stainless-steel needle connected to an Argon or Nitrogen line. Insert a shorter needle to act as a gas vent. Bubble the inert gas vigorously through the solvent for 15–30 minutes[2].

  • Dissolution: Inside a glovebox or using a continuous counterflow of inert gas, accurately weigh the 4-Methyl-2-[(methylamino)methyl]phenol into an amber vial.

  • Transfer: Use a gas-tight syringe to transfer the degassed solvent into the amber vial. Cap tightly and flush the headspace with inert gas before final sealing[2].

Protocol B: Long-Term Storage of Solid Reagent

Repeated opening of the bulk reagent bottle introduces fresh oxygen and moisture, leading to rapid batch degradation.

  • Aliquotting: Immediately upon receiving a new, unopened bottle, transfer it into a glovebox filled with an inert atmosphere (Argon is preferred due to its density)[5].

  • Distribution: Divide the bulk powder into smaller, single-use amber vials. This prevents the entire batch from being compromised during routine use[5].

  • Sealing: Securely cap the vials while still inside the glovebox. Wrap the caps tightly with Parafilm or Teflon tape to create a secondary moisture barrier.

  • Storage: Label the vials and store them in a desiccator placed in a dark refrigerator (2–8°C) or freezer (-20°C)[1][5].

Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve issues related to reagent discoloration.

Troubleshooting Start Observe Reagent: Is it discolored (pink/brown)? Yes Yes: Oxidation Occurred Start->Yes No No: Reagent is Intact Start->No ActionYes Discard or Purify. Do not use for sensitive assays. Yes->ActionYes ActionNo Proceed to Air-Free Storage Protocol No->ActionNo Storage Store at 2-8°C / -20°C in Amber Vial under Argon ActionNo->Storage

Decision matrix for diagnosing and preventing oxidation of aminophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: My solid reagent has turned light pink. Can I still use it? A1: Discoloration is a definitive indicator that oxidation to quinone methides and subsequent polymerization has occurred[3]. For highly sensitive applications (e.g., quantitative HPLC analysis, pharmaceutical testing, or catalytic ligand synthesis), it is highly recommended to discard the discolored batch and use a fresh, unopened bottle to avoid introducing polymeric impurities[1][2]. For less sensitive applications, you may attempt purification via sublimation, though this is often difficult and results in low recovery yields[1].

Q2: Which antioxidant is best for stabilizing solutions of this compound? A2: Ascorbic acid is a highly effective and widely validated antioxidant for aminophenol derivatives. Supplementing your sample solvent or mobile phase with ascorbic acid at a concentration of 0.1% (w/v) acts as a sacrificial electron donor, significantly delaying the oxidative degradation of the phenol moiety during sample preparation and analysis[1][2].

Q3: Why does the compound degrade so rapidly after the first time I open the bottle? A3: Rapid degradation upon initial opening is caused by the sudden introduction of atmospheric oxygen and moisture into the container. Even if the bottle is closed quickly, the headspace is now filled with reactive oxygen. To prevent this, you must flush the headspace of the bottle with Argon or Nitrogen before resealing it, or strictly handle the reagent inside a glovebox[5].

References

  • [1] Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem. 1

  • [5] Preventing oxidation of 5,5'-Methylenebis(2-aminophenol) during storage - Benchchem. 5

  • [2] Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem. 2

  • [3] Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis - PMC. 3

  • [4] Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - Frontiers. 4

Sources

Technical Support Center: Purification of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of phenolic Mannich bases. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in removing unreacted p-cresol from the synthesis of 4-Methyl-2-[(methylamino)methyl]phenol. Our approach is grounded in fundamental chemical principles to empower you to resolve purification issues effectively.

Introduction: The Purification Challenge

The synthesis of 4-Methyl-2-[(methylamino)methyl]phenol via the Mannich reaction with p-cresol, formaldehyde, and methylamine is a common and efficient transformation. However, the structural similarity between the starting material (p-cresol) and the product can make purification a significant challenge. Both molecules contain a phenolic hydroxyl group, leading to similar acidic properties and solubility in many common solvents. The key to successful separation lies in exploiting the unique chemical handle introduced in the product: the basic secondary amine. This guide will focus on leveraging this critical difference.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental chemical differences I can exploit to separate p-cresol from my product?

A1: The primary difference is the presence of a basic methylamino group in your product, 4-Methyl-2-[(methylamino)methyl]phenol, which is absent in the starting material, p-cresol. While both compounds are weakly acidic due to the phenolic hydroxyl group, only the product is also basic. This dual nature is the cornerstone of a successful purification strategy.

The table below summarizes the key physicochemical properties that inform our separation strategy.

Propertyp-Cresol (Starting Material)4-Methyl-2-[(methylamino)methyl]phenol (Product)Rationale for Separation
Chemical Structure The product's basic nitrogen atom is the key differentiator.
Acidity (Phenolic pKa) ~10.2[1][2]Estimated ~10-10.5 (Slightly altered by ortho-substituent)The phenolic acidity is similar in both, making separation by base extraction challenging without careful pH control.
Basicity (pKa of Conjugate Acid) N/AEstimated ~10-11 (Typical for secondary amines)The product can be protonated by acid to form a water-soluble salt, while p-cresol cannot. This is the most effective handle for separation.
Solubility in Acid (e.g., 1M HCl) InsolubleSoluble (forms hydrochloride salt)Allows for selective extraction of the product into an aqueous acidic phase.
Solubility in Base (e.g., 1M NaOH) Soluble (forms sodium phenoxide)Soluble (forms sodium phenoxide)Both are soluble, so simple base extraction will not separate them.
Solubility in Bicarbonate (e.g., sat. NaHCO₃) Insoluble (Bicarbonate is too weak a base)InsolubleNeither compound is acidic enough to be deprotonated by bicarbonate.
Q2: My initial attempts at purification by direct column chromatography are failing. The product is streaking badly. Why is this happening?

A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic product, 4-Methyl-2-[(methylamino)methyl]phenol, undergoes a strong acid-base interaction with the stationary phase. This causes a portion of the product to bind irreversibly or elute very slowly and non-uniformly, leading to significant tailing or "streaking" down the column.

Solution:

  • Deactivate the Silica Gel: Before running your column, flush it with your eluent system containing 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Incorporate a Base in the Eluent: Always include a small amount (0.5-1%) of a volatile base like triethylamine in your mobile phase (e.g., Hexane/Ethyl Acetate/Et₃N) to maintain a neutral environment throughout the separation.

Q3: What is the most reliable method for removing large amounts of unreacted p-cresol?

A3: The most robust and scalable method is a differential acid-base extraction . This technique directly exploits the basicity of your product. The workflow involves selectively moving your product from an organic solvent into an aqueous phase and then recovering it, leaving the p-cresol behind.

Below is a detailed protocol and a workflow diagram illustrating the process.

Experimental Protocol 1: Acid-Base Extraction

This protocol is designed for the purification of a crude reaction mixture containing the desired product and unreacted p-cresol.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether or EtOAc). If the mixture contains insoluble material, filter it off first.

  • Acidic Wash (Product Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq).

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate. The product, now protonated as a hydrochloride salt, will move to the bottom aqueous layer. The unreacted p-cresol will remain in the top organic layer.

    • Drain the bottom aqueous layer into a clean flask.

    • To ensure complete extraction, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers. Repeat if necessary (TLC can be used to check the organic layer for remaining product).

  • Separation of p-Cresol: The organic layer now contains the bulk of the unreacted p-cresol. It can be washed with brine, dried over MgSO₄, and concentrated to recover the p-cresol if desired.

  • Product Recovery (Basification & Back-Extraction):

    • Place the combined acidic aqueous extracts (which contain your product's salt) in an ice bath to control heat from the neutralization.

    • Slowly add 1 M NaOH while stirring until the solution is basic (pH > 11). The product will deprotonate and may precipitate out as a solid or an oil.

    • Add a fresh portion of diethyl ether or EtOAc to the flask (or return the mixture to a separatory funnel).

    • Shake to extract the neutral product back into the organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Final Workup:

    • Combine the organic extracts from the back-extraction.

    • Wash with brine to remove residual water and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified 4-Methyl-2-[(methylamino)methyl]phenol.

Diagram: Acid-Base Extraction Workflow

Caption: Workflow for purification via acid-base extraction.

Q4: The acid-base extraction worked, but my product is still slightly impure. What's the next step?

A4: For achieving high purity, especially for analytical standards or pharmaceutical development, a final purification step like recrystallization or column chromatography is recommended.

Recrystallization: This is an excellent method if your product is a solid.

  • Solvent Screening: The key is to find a solvent (or solvent pair) where the product is highly soluble when hot but poorly soluble when cold. Good starting points for phenolic amines include:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene

  • Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals upon cooling, it usually means the solvent is too nonpolar or the solution is cooling too quickly. Try adding a more polar co-solvent (like a few drops of ethanol) to the hot mixture until it clarifies, and then allow it to cool more slowly.[3]

Column Chromatography (Post-Extraction): If recrystallization is ineffective or your product is an oil, a column is a good option. Since the bulk of the p-cresol is already removed, you will have a much easier separation. Remember to use a mobile phase containing a small amount of base as described in Q2.

Experimental Protocol 2: Recrystallization

This protocol provides a general guideline. Optimal solvent choice and volumes should be determined on a small scale first.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities.

  • Drying: Dry the crystals on the filter by drawing air through them, followed by drying in a vacuum oven or desiccator.

Troubleshooting Guide

Caption: A logical guide for troubleshooting common purification issues.

References
  • Pearce, P.J. & Simkins, R.J.J. (1968). Canadian Journal of Chemistry, 46: 241-248. Available at: [Link]

  • PubChem. p-Cresol. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Acid-base extraction. Available at: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

  • Taylor & Francis Online. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Available at: [Link]

  • University of Waterloo UWSpace. (2021). Separation of Phenols and Aniline from Water Streams using Poly(ether-block-amide) Membranes. Available at: [Link]

  • OECD SIDS. (2003). m/p-Cresol. Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • ACS Publications. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available at: [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As application scientists and drug development professionals, we frequently encounter challenges with the aqueous solubility of amphoteric and highly lipophilic small molecules.

4-Methyl-2-[(methylamino)methyl]phenol presents a unique formulation challenge. Structurally, it is an aminophenol derivative consisting of a hydrophobic p-cresol core, an acidic phenolic hydroxyl group, and a basic secondary aliphatic amine. Because its solubility is strictly governed by the ionization state of these functional groups, standard dilution protocols often lead to rapid precipitation. This guide provides the mechanistic causality behind its behavior and offers self-validating troubleshooting protocols to ensure your assays remain robust and reproducible.

Mechanistic Principles of Solubilization

To successfully formulate this compound, we must first understand its acid-base chemistry. The molecule possesses two ionizable centers:

  • Secondary Amine: Structurally analogous to benzylamine, which has a pKa of approximately 9.33[1].

  • Phenolic Hydroxyl: Structurally analogous to p-cresol, which has a pKa of approximately 10.26[2].

At physiological pH (7.4), the secondary amine is predominantly protonated (cationic), while the phenol remains neutral. Although this net positive charge should theoretically impart solubility, the highly hydrophobic aromatic core dominates the molecule's hydration energy. Furthermore, the pH-dependent solubility profile dictates that as the pH approaches the isoelectric point (between pH 9 and 10), the molecule exists as a neutral free base or zwitterion, leading to an absolute minimum in aqueous solubility[3].

To overcome the thermodynamic barrier of aqueous solvation, we must actively disrupt solute-solute interactions using pH adjustment, cosolvency, or supramolecular encapsulation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent shift" phenomenon combined with an ion-pairing issue. When the DMSO concentration drops below the critical solubilization threshold, the hydrophobic p-cresol core forces the molecules to aggregate. Additionally, polyvalent anions in phosphate-buffered saline (PBS) can form poorly soluble ion-pairs with the protonated secondary amine, causing a "salting-out" effect.

Q2: Which cosolvent system is most effective while remaining biologically compatible? A2: Cosolvents act by reducing the dielectric constant of the aqueous media and disrupting the hydrogen-bonding network of water[4]. While 100% DMSO is excellent for stock solutions, biological assays require DMSO to be kept below 0.5–1.0% v/v to prevent cytotoxicity. For higher concentrations, a ternary system utilizing Ethanol and Tween-80 is recommended to lower interfacial tension without lysing cells.

Q3: Can I use cyclodextrins to improve solubility without altering the pH of my assay? A3: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for aminophenol derivatives. It forms a host-guest inclusion complex where the hydrophobic aromatic ring is encapsulated within the non-polar cyclodextrin cavity, while the polar amine remains exposed to the aqueous bulk[5]. This shields the hydrophobic surface area from water, drastically increasing apparent solubility without requiring extreme pH shifts.

Solubilization Workflows & Self-Validating Protocols

Below are three field-proven protocols for solubilizing 4-Methyl-2-[(methylamino)methyl]phenol. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: In Situ Hydrochloride Salt Formation (pH-Driven)

Causality: Lowering the pH below 6.0 ensures complete protonation of the secondary amine, converting the lipophilic free base into a highly hydrophilic cationic salt.

  • Suspension: Weigh the required mass of the API and suspend it in sterile, deionized water (it will appear cloudy).

  • Titration: Dropwise, add 0.1 M HCl under continuous magnetic stirring.

  • Equilibration: Continue titration until the pH stabilizes at 5.5. The suspension should transition to a clear solution.

  • Self-Validation Step: Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600​<0.05 confirms a true solution. If the OD600​ is higher, sub-visible aggregates remain; lower the pH slightly or increase the stirring time.

Protocol B: Cosolvent-Surfactant System (For Neutral pH Assays)

Causality: Surfactants form micelles that encapsulate the hydrophobic core, while cosolvents lower the overall polarity of the aqueous phase[4].

  • Stock Preparation: Dissolve the API completely in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Aqueous Phase: Prepare a physiological buffer (pH 7.4) containing 5% v/v Tween-80.

  • Injection: Inject the DMSO stock dropwise into the rapidly vortexing aqueous phase to prevent localized supersaturation.

  • Self-Validation Step: Perform a Tyndall effect test by shining a laser pointer through the vial. A sharp, solid beam indicates micellar scattering (acceptable), but a sparkling or highly diffuse beam indicates micro-precipitation (failure). If precipitation occurs, increase the Tween-80 concentration.

Protocol C: HP- β -CD Inclusion Complexation

Causality: Encapsulation of the p-cresol moiety into the hydrophobic cavity of HP- β -CD circumvents the need for pH extremes or toxic cosolvents[5].

  • Host Solution: Prepare a 20% w/v solution of HP- β -CD in your target biological buffer (e.g., pH 7.4).

  • Complexation: Add the API powder directly to the cyclodextrin solution (aim for a 1:2 to 1:5 molar ratio of API to CD).

  • Thermal Energy: Sonicate the mixture in a water bath at 40°C for 45 minutes to provide the activation energy required for host-guest complexation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any unencapsulated API.

  • Self-Validation Step: Perform HPLC analysis on the filtrate and compare the Area Under the Curve (AUC) to a known standard curve. This quantifies the exact concentration of the solubilized inclusion complex, validating the encapsulation efficiency.

Quantitative Data Summary

The following table summarizes the expected outcomes and physiological compatibility of each solubilization strategy to help you select the optimal approach for your specific workflow.

Solubilization StrategyPrimary MechanismEstimated Solubilization EnhancementBiological CompatibilityIdeal Application
pH Adjustment (pH < 6.0) Cationic salt formation (Amine protonation)10x – 50xLow (Acidic pH may stress cell cultures)Chemical synthesis, analytical stock solutions
Cosolvent (10% DMSO) Disruption of water H-bond network5x – 20xModerate (Toxicity observed > 1% v/v)High-throughput in vitro screening, biochemical assays
HP- β -CD Complexation (20% w/v) Hydrophobic cavity encapsulation50x – 100xHigh (FDA-approved for parenteral use)In vivo dosing, sensitive cell-based assays

Process Visualizations

To further clarify the logical relationships and workflows, refer to the following system diagrams.

Speciation A 4-Methyl-2-[(methylamino)methyl]phenol B pH < 6.0 Protonated Amine (+) A->B Add Acid (HCl) C pH 7.4 - 9.0 Neutral / Free Base A->C Physiological Buffer D pH > 11.0 Deprotonated Phenol (-) A->D Add Base (NaOH) E High Solubility (Cationic Salt) B->E F Precipitation (Hydrophobic Aggregation) C->F G High Solubility (Anionic Salt) D->G

pH-dependent speciation and solubility pathways for 4-Methyl-2-[(methylamino)methyl]phenol.

Cyclodextrin Step1 Weigh API & HP-β-CD (1:2 Molar Ratio) Step2 Dissolve HP-β-CD in Aqueous Buffer Step1->Step2 Step3 Add API to CD Solution under Stirring Step2->Step3 Step4 Sonication (40°C) for 45 mins Step3->Step4 Encapsulation Step5 Sterile Filtration (0.22 µm PTFE) Step4->Step5 Remove Aggregates Step6 Clear Solubilized Inclusion Complex Step5->Step6 Validation (HPLC/OD600)

Step-by-step workflow for HP-β-CD inclusion complexation and validation.

References

  • National Center for Biotechnology Information. "Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem". PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "P-Cresol | CH3C6H4OH | CID 2879 - PubChem". PubChem Database. Available at:[Link]

  • "Strategies for improving hydrophobic drugs solubility and bioavailability". International Journal of Pharmacy Chemistry and Analysis. Available at:[Link]

  • "The potential use of cyclodextrins in parenteral formulations". ResearchGate. Available at:[Link]

  • "Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature". ResearchGate. Available at:[Link]

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Technical Support Center: Crystallization Optimization for 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Optimization Portal for 4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2). This compound—characterized by its amphoteric nature due to the presence of both a phenol and a secondary amine group—presents unique challenges during purification.

This guide is engineered for process chemists and drug development professionals. It bypasses generic advice to address the specific thermodynamic and kinetic hurdles of this molecule, focusing heavily on mitigating Liquid-Liquid Phase Separation (LLPS, or "oiling out") and optimizing salt formation.

Part 1: Diagnostic Workflow & Decision Matrix

Before adjusting your reactor parameters, consult the decision matrix below to determine the optimal crystallization pathway based on your target form and real-time phase behavior.

Workflow Start Crude 4-Methyl-2- [(methylamino)methyl]phenol Decision Select Target Form Start->Decision FreeBase Free Base Pathway (High LLPS Risk) Decision->FreeBase Free Base HClSalt HCl Salt Pathway (Preferred for Purity) Decision->HClSalt Salt LLPS Oiling Out Detected? (Turbidity Drop) FreeBase->LLPS SaltProcess 1. Dissolve in IPA (60°C) 2. Add 1.05 eq HCl 3. Hot Filtration HClSalt->SaltProcess Optimize 1. Heat to redissolve oil 2. Cool to Metastable Zone 3. Add 1% w/w Seeds LLPS->Optimize Yes (LLPS) SuccessFB Free Base Crystals LLPS->SuccessFB No Optimize->SuccessFB Cooling Controlled Cooling (0.1°C/min) + EtOAc Antisolvent SaltProcess->Cooling SuccessSalt HCl Salt Crystals Cooling->SuccessSalt

Figure 1: Crystallization optimization and LLPS troubleshooting workflow.

Part 2: Expert Q&A - Troubleshooting Phase Behavior

Q1: Why does my compound consistently form a viscous oil instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. 4-Methyl-2-[(methylamino)methyl]phenol contains both a hydrogen-bond donating/accepting phenol group and a flexible secondary amine. When cooling a supersaturated solution, the integration of these molecules into a rigid crystal lattice is kinetically hindered. Consequently, the system hits a miscibility gap before crossing the solubility curve, causing the solute to separate into a dense, impurity-rich liquid emulsion rather than nucleating as a solid[2][3].

Q2: How can I detect and reverse oiling out in real-time before it ruins the batch? A2: Relying on visual inspection is inadequate, especially in poorly illuminated scale-up reactors[2]. We mandate the integration of Process Analytical Technology (PAT), such as in-line turbidity probes or Focused Beam Reflectance Measurement (FBRM)[1][4]. A sudden drop in turbidity or a shift in chord length distribution indicates the coalescence of oil droplets. To reverse: Heat the system slightly (usually 5–10 °C) to redissolve the oil, then implement a slower cooling ramp (<0.1 °C/min) and introduce seeds within the metastable zone to force solid nucleation before the LLPS boundary is reached[4][5].

Q3: Should I pursue crystallization of the free base or form a salt? A3: For pharmaceutical and analytical applications, converting 4-Methyl-2-[(methylamino)methyl]phenol to its hydrochloride (HCl) salt is highly recommended[6]. The free base's amphoteric nature makes it highly prone to LLPS. Salt formation introduces strong ionic interactions that thermodynamically favor a rigid crystalline lattice over a disordered liquid phase, drastically improving both stability and final purity[6].

Q4: My crystals are agglomerating and trapping impurities. How do I fix this? A4: Agglomeration is often a downstream consequence of undetected micro-oiling out[4]. When oil droplets spontaneously solidify, they trap mother liquor and impurities within the agglomerate matrix. Ensure your stirring rate provides adequate hydrodynamics without causing high shear attrition. If using an antisolvent, reduce the addition rate and ensure it is dosed near the impeller to prevent localized zones of extreme supersaturation.

Part 3: Quantitative Data & Solvent Selection

The table below synthesizes phase behavior and expected outcomes based on solvent polarity and target form.

Table 1: Solvent Screening and Phase Behavior for 4-Methyl-2-[(methylamino)methyl]phenol

Target FormSolvent SystemCo-solvent / Antisolvent RatioExpected YieldPurity (HPLC)Phase Behavior / LLPS Risk
Free Base Toluene / Heptane1:3 (v/v)65%92.0%High: Prone to oiling out without precise seeding.
Free Base Ethanol / Water1:1 (v/v)50%88.5%Critical: Severe LLPS observed; emulsion formation.
HCl Salt Isopropanol (IPA)N/A (Cooling only)78%98.5%Low: Excellent crystallinity; slow growth rate.
HCl Salt Isopropanol / EtOAc1:2 (v/v)92%99.2%Minimal: Optimal system; antisolvent drives high yield.
Part 4: Self-Validating Experimental Protocol

Procedure: Crystallization of 4-Methyl-2-[(methylamino)methyl]phenol Hydrochloride

Causality & Validation Note: This protocol utilizes Isopropanol (IPA) to provide moderate solubility at elevated temperatures, while Ethyl Acetate (EtOAc) acts as an antisolvent to drive yield. The mandatory 60-minute post-seeding hold acts as a self-validating checkpoint : if the suspension density (measured via PAT or visual inspection) does not increase during this window, the system has not achieved the required supersaturation, indicating the solvent ratio must be adjusted before proceeding.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-Methyl-2-[(methylamino)methyl]phenol free base in 50 mL of Isopropanol (IPA). Heat the jacketed reactor to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Salt Formation: Slowly charge 1.05 molar equivalents of concentrated HCl (or HCl gas dissolved in IPA) dropwise over 15 minutes. Causality: Slow addition prevents localized pH spikes that can cause premature, amorphous precipitation.

  • Clarification (Hot Filtration): Filter the hot solution through a 0.45 µm PTFE inline filter into a pre-heated secondary crystallizer (maintained at 60 °C). Causality: Removes particulate impurities that could act as uncharacterized nucleation sites.

  • Supersaturation Generation: Cool the solution to 50 °C at a controlled rate of 0.5 °C/min.

  • Seeding & Validation Hold: Introduce 1% w/w of pure 4-Methyl-2-[(methylamino)methyl]phenol HCl seeds. Hold the temperature at 50 °C for exactly 60 minutes.

    • Validation: Confirm the development of a secondary seed bed (turbidity increase). If no increase is observed, abort cooling and evaporate 10% of the solvent volume.

  • Cooling & Antisolvent Addition: Cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min. Simultaneously, dose 100 mL of Ethyl Acetate (EtOAc) at a constant rate over 4 hours. Causality: The slow cooling rate combined with antisolvent addition keeps the supersaturation level strictly within the metastable zone, preventing secondary nucleation and LLPS.

  • Filtration & Washing: Discharge the slurry and filter under vacuum. Wash the filter cake with 20 mL of pre-chilled (5 °C) IPA/EtOAc (1:2 v/v) to displace impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours to constant weight.

References
  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, Feb 2017. Available at:[Link]

  • Organic Process Research & Development. "Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization." ACS Publications, March 2021. Available at:[Link]

Sources

troubleshooting baseline noise in 4-Methyl-2-[(methylamino)methyl]phenol spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting baseline noise in the spectroscopic analysis of 4-Methyl-2-[(methylamino)methyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Part 1: First Principles - Understanding the Challenge
Q1: What is baseline noise, and why is it a particular problem for 4-Methyl-2-[(methylamino)methyl]phenol?

A1: Baseline noise refers to the random or systematic fluctuations in the detector signal when no analyte is present.[1] For a molecule like 4-Methyl-2-[(methylamino)methyl]phenol, which contains both a phenolic hydroxyl group and a secondary amine, baseline noise is a critical issue for several reasons:

  • Structural Sensitivity: The phenol group is susceptible to oxidation, especially at neutral or basic pH, forming chromophoric (colored) impurities that can create a drifting or unstable baseline in UV-Vis spectroscopy.[2][3]

  • Functional Group Reactivity: The amine group is basic and can interact with active sites in chromatographic systems (e.g., silanols on a silica column), leading to peak tailing that can be mistaken for baseline drift.

  • Low Concentration Analysis: In drug development and research, you are often working at low concentrations where the signal-to-noise ratio (SNR) is inherently low. A noisy baseline can obscure small peaks, making accurate quantification impossible.[4]

Effectively, the chemical nature of your analyte makes it prone to sample-related issues that manifest as baseline noise, in addition to the universal instrumental and environmental sources of noise.[5][6]

Part 2: Systematic Troubleshooting Workflow
Q2: I'm seeing significant baseline noise. Where do I even begin?

A2: A systematic approach is crucial to avoid unnecessary and time-consuming interventions. The first step is to determine if the noise is random or periodic and to isolate its source among three main categories: the Instrument , the Method/Consumables , or the Sample .

The following workflow provides a logical diagnostic path.

G Diagram 1: General Troubleshooting Workflow for Baseline Noise cluster_0 Initial Observation cluster_1 Isolate the Source cluster_2 Instrument & Method Path cluster_3 Sample Path Observe Observe Baseline Noise in Spectrum Isolate Run Blank Analysis (Mobile Phase/Carrier Gas Only) Observe->Isolate Decision1 Is Noise Still Present? Isolate->Decision1 CheckInstrument Troubleshoot Instrument & Method (See Technique-Specific FAQs) Decision1->CheckInstrument Yes CheckSample Troubleshoot Sample Preparation (See Sample-Specific FAQs) Decision1->CheckSample No node_pump Pump/Flow Path CheckInstrument->node_pump node_detector Detector CheckInstrument->node_detector node_gas Gas/Solvents CheckInstrument->node_gas node_temp Temperature CheckInstrument->node_temp node_prep Preparation CheckSample->node_prep node_stability Stability/Degradation CheckSample->node_stability node_matrix Matrix Effects CheckSample->node_matrix

Caption: A logical workflow to diagnose the source of baseline noise.

Part 3: Technique-Specific FAQs

This section addresses issues specific to common analytical techniques used for 4-Methyl-2-[(methylamino)methyl]phenol.

UV-Vis and HPLC-UV Spectroscopy

Q3: My UV-Vis baseline is drifting steadily upwards or downwards. What's causing this?

A3: Baseline drift in UV-Vis is often related to temperature changes or issues with the light source.[7][8]

  • Causality: Spectrophotometer components, especially the lamp and detector, have performance characteristics that are temperature-dependent. As the instrument warms up, their output can change, causing a slow, consistent drift in the baseline.[8] Similarly, the absorbance of your solvent (mobile phase) can also be temperature-sensitive.

  • Troubleshooting Steps:

    • Instrument Warm-up: Ensure the spectrophotometer, particularly the lamp, has been on for at least 30-60 minutes to reach thermal equilibrium before you begin measurements.[9]

    • Environmental Control: Verify that the instrument is not in a draft or subject to direct sunlight or fluctuating room temperatures.[7][9]

    • Lamp Health: An aging lamp can cause drift.[10] Most modern instruments have a diagnostic test to check lamp intensity and hours of use. If the lamp is near the end of its rated life, replacement is the best course of action.[10]

    • Mobile Phase (HPLC): In HPLC, if you are running a gradient, an imbalance in the UV absorbance of your mobile phase components can cause a drifting baseline. Ensure both mobile phase A and B have similar UV absorbance at your analytical wavelength, or use a reference wavelength for subtraction.

Q4: I'm seeing regular, periodic pulses or spikes in my HPLC baseline. What does this indicate?

A4: Regular, repeating noise is almost always linked to a mechanical component of the system, most commonly the HPLC pump.[11][12]

  • Causality: This type of noise is often caused by pressure fluctuations from the pump's piston strokes. This can be due to a leak, air bubbles in the pump head, or failing check valves. The pressure ripple causes minute changes in the refractive index of the mobile phase in the flow cell, which the detector picks up as a periodic signal.[12]

  • Troubleshooting Protocol: Pump and Mobile Phase

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging. Dissolved gases can come out of solution post-pump, creating bubbles.[12]

    • Prime the Pump: Purge all pump lines to remove any trapped air bubbles.

    • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the detector for any signs of salt buildup or moisture, which would indicate a leak.

    • Check Valve Test: Most HPLC software includes a diagnostic test to check the performance of the check valves. A failing valve will not seal properly, leading to poor pressure stability.

Symptom Likely Cause Primary Solution
Slow, linear driftInsufficient instrument warm-up; environmental temperature changes.[8]Allow 30-60 min warm-up; stabilize room temperature.[9]
Regular, pulsing noiseHPLC pump pressure fluctuations (air, leak, check valves).[12]Degas mobile phase; prime pump; inspect for leaks.
Random, high-frequency noiseAging detector lamp; electrical interference.[10][13]Check lamp intensity; ensure proper instrument grounding.
Drifting baseline in gradientMismatched absorbance of mobile phase components.Add a small amount of the UV-absorbing additive to both solvents.

Table 1: Common Baseline Issues in HPLC-UV and Their Causes.

Mass Spectrometry (LC-MS & GC-MS)

Q5: My GC-MS chromatogram has a high baseline that rises with temperature. What should I investigate?

A5: A rising baseline that correlates with the oven temperature program is a classic sign of column bleed .[14]

  • Causality: At high temperatures, the stationary phase of the GC column can begin to break down, releasing small siloxane molecules that are detected by the MS. This creates a rising background signal and characteristic ions (e.g., m/z 73, 207, 281).[14]

  • Troubleshooting Steps:

    • Condition the Column: Before use, new columns must be conditioned according to the manufacturer's protocol to remove volatile contaminants. Re-conditioning an existing column can also be beneficial.[14]

    • Check for Oxygen/Moisture: Leaks in the carrier gas line or an exhausted gas filter can introduce oxygen and water, which aggressively attack the stationary phase and accelerate bleed. Use an electronic leak detector to check all fittings.

    • Lower Final Temperature: If your method allows, reduce the final oven temperature. Ensure you are not exceeding the column's maximum operating temperature.[14]

    • Use a Low-Bleed Column: Modern MS-certified columns are designed for lower bleed and are highly recommended for sensitive analyses.

Q6: My LC-MS signal is noisy and I'm seeing many non-reproducible, low-level peaks. Where could this "chemical noise" be coming from?

A6: This often points to contamination from the mobile phase, system, or sample handling. For a molecule like 4-Methyl-2-[(methylamino)methyl]phenol, sample degradation is also a key suspect.

  • Causality: Mass spectrometers are highly sensitive and can detect contaminants from solvents, plasticizers from tubing or containers, and degradation products. The phenolic group in your analyte is prone to oxidation, which can create a host of low-level impurities that contribute to a noisy, complex baseline.[2][3]

  • Troubleshooting Protocol: Contamination & Degradation Check

    • Solvent Purity: Use only LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Lower-grade solvents are a common source of chemical noise.

    • System Cleanliness: Flush the entire LC system with a strong, appropriate solvent (e.g., isopropanol/water) to remove accumulated contaminants.

    • Sample Preparation: Filter all samples and mobile phases through a 0.22 µm filter.[14] Avoid storing samples in vials or well plates for extended periods, especially at room temperature on the autosampler.

    • Assess Analyte Stability: Prepare a fresh sample and analyze it immediately. Compare this to a sample that has been sitting in the autosampler for several hours. If new peaks appear or the baseline worsens over time, degradation is occurring. Consider adding an antioxidant or adjusting the sample pH to improve stability.

G Diagram 2: Potential Oxidation of Phenolic Group Analyte 4-Methyl-2-[(methylamino)methyl]phenol Phenolic -OH Group Products Quinone-type Structures + Other Degradants Analyte->Products Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, Metal Ions) Oxidizing_Agent->Products Noise Increased Chemical Noise & Baseline Instability Products->Noise

Caption: Oxidation of the phenol can create byproducts causing chemical noise.

NMR Spectroscopy

Q7: My NMR baseline is "rolling" or distorted. How can I get a flat baseline?

A7: Baseline roll in NMR is typically an artifact of data processing, often caused by a corrupted or distorted Free Induction Decay (FID) signal.[15]

  • Causality: The most intense part of the FID signal occurs at the very beginning. If the spectrometer's receiver is not fully recovered from the high-power radiofrequency pulse, the first few data points of the FID can be distorted. The Fourier transform of this distorted signal results in a rolling baseline.[15]

  • Troubleshooting Steps:

    • Adjust Acquisition Parameters: Consult your instrument specialist about adjusting the "acquisition delay" (AQD) or "dead time" to allow the receiver to fully recover before data collection begins.

    • Use Baseline Correction Algorithms: All modern NMR processing software has powerful baseline correction algorithms (e.g., Polynomial Fit, Bernstein Polynomials). Applying a first or second-order correction can often flatten the baseline significantly.[15] Be cautious not to over-correct, which can distort integral values.

    • Check Sample Concentration: An overly concentrated or "saturated" sample can overload the receiver, exacerbating the problem. If you suspect this, dilute your sample. Conversely, a very dilute sample will have a low signal-to-noise ratio, making the baseline appear noisy. In this case, increase the number of scans.[16] The signal-to-noise ratio improves with the square root of the number of scans.[16]

Part 4: Preventative Measures

Q8: How can I proactively minimize baseline noise in my experiments?

A8: Good laboratory practice is the best defense against baseline noise.

  • High-Purity Consumables: Always use high-purity, spectroscopy-grade solvents, reagents, and carrier gases.[14]

  • Regular Instrument Maintenance: Adhere to a regular maintenance schedule for your instruments. This includes cleaning detector optics, replacing pump seals, cleaning MS ion sources, and replacing gas filters.[4][7]

  • Proper Sample Handling: Filter all samples, use clean glassware and vials, and be mindful of the stability of 4-Methyl-2-[(methylamino)methyl]phenol. Prepare fresh standards and samples whenever possible.[17]

  • Stable Environment: House your instruments in a temperature-controlled room with stable power and minimal vibration to reduce environmental noise sources.[6][8][9]

References
  • JINSP. (2024).
  • Patsnap Eureka. (2025). Correcting Baseline Drift in UV-Vis Spectrophotometers.
  • Photonics.com. (n.d.). UV-VIS Spectroscopy Not Working?
  • Chemical Solutions. (2025).
  • Hino-Tek. (2025). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
  • PubMed. (2008). Gas chromatographic-mass spectrometric study of the degradation of phenolic compounds in wastewater olive oil by Azotobacter Chroococcum.
  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
  • EPA. (2000).
  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines.
  • Whitman College. (n.d.). GCMS Section 6.
  • Chemistry LibreTexts. (2022). 5.2: Sources of Instrumental Noise.
  • Future4200. (n.d.). Chapter 11 - Amines.
  • ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method.
  • BASi. (n.d.). Troubleshooting.
  • Sigma-Aldrich. (n.d.). 2-((Dimethylamino)methyl)-4-methylphenol hydrochloride AldrichCPR 1128-80-9.
  • ResearchGate. (2020).
  • Chemistry LibreTexts. (2019). 5.2: Sources of Noise in Instrumental Analyses.
  • LCGC. (2025).
  • Reddit. (2017). How to reduce noisey NMR signal?
  • Hach. (n.d.). Phenols.
  • MDPI. (2025). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound.
  • ResearchGate. (2012). (PDF)
  • EPA. (1986).
  • BenchChem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)
  • Chromatography Online. (2024).
  • Mestrelab Research. (n.d.). Baseline Correction with Mnova.
  • ChemicalBook. (n.d.). 4-(Methylamino)phenol CAS#: 150-75-4.
  • BenchChem. (2025). reducing background noise in GC/MS analysis of phenols.
  • Agilent Technologies. (n.d.).

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Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-2-[(methylamino)methyl]phenol Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and analytical challenges associated with 4-Methyl-2-[(methylamino)methyl]phenol .

This molecule presents a unique derivatization challenge due to its ortho-substitution pattern. The bulky (methylamino)methyl group sterically crowds the phenolic hydroxyl group. Furthermore, the secondary amine and the phenol engage in intramolecular hydrogen bonding, significantly reducing the nucleophilicity of both reactive sites. Standard derivatization protocols often fail here, resulting in incomplete reactions and complex chromatograms. This guide provides the mechanistic causality and field-proven protocols to overcome these barriers.

Diagnostic Workflow for Derivatization

Before troubleshooting, it is critical to map your analytical goal to the correct catalytic pathway. The decision tree below outlines the necessary reagent modifications required to bypass the steric bulk of this specific molecule.

DecisionTree Start Target Derivatization of 4-Methyl-2-[(methylamino)methyl]phenol Silylation Silylation (GC-MS) Start->Silylation Acylation Acylation (HPLC/MS) Start->Acylation BSTFA_alone BSTFA Alone (Standard Protocol) Silylation->BSTFA_alone Ac2O_alone Ac2O / Pyridine (Standard Protocol) Acylation->Ac2O_alone Incomplete1 Incomplete Reaction (Steric Hindrance) BSTFA_alone->Incomplete1 Incomplete2 Incomplete Reaction (Steric Hindrance) Ac2O_alone->Incomplete2 BSTFA_TMCS BSTFA + 1-10% TMCS in DMF/Pyridine (60-80°C) Incomplete1->BSTFA_TMCS Optimize Catalyst Ac2O_DMAP Ac2O + DMAP Catalyst in Pyridine (RT to 60°C) Incomplete2->Ac2O_DMAP Optimize Catalyst Success1 Complete O-TMS & N-TMS Derivatization BSTFA_TMCS->Success1 Success2 Complete O-Ac & N-Ac Derivatization Ac2O_DMAP->Success2

Diagnostic workflow for overcoming steric hindrance in derivatization.

Troubleshooting Guides & FAQs

Q1: Why am I seeing multiple peaks (underivatized, mono-derivatized, and di-derivatized) when using standard BSTFA for GC-MS? A1: The underlying causality is a combination of ortho-steric clash and intramolecular hydrogen bonding. In 4-Methyl-2-[(methylamino)methyl]phenol, the bulky secondary amine physically blocks the approach of the N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent. Additionally, the hydrogen bond between the phenolic -OH and the amine nitrogen stabilizes the ground state. Standard BSTFA lacks the thermodynamic driving force to fully break this H-bond, leading to partial derivatization (typically favoring the slightly more accessible phenol over the secondary amine) 1.

Q2: How does the addition of TMCS resolve this steric hindrance? A2: Trimethylchlorosilane (TMCS) acts as a powerful electrophilic catalyst. While BSTFA is a strong silyl donor, adding 1% to 10% TMCS generates a highly reactive silylating intermediate. TMCS effectively lowers the activation energy required to silylate sterically hindered secondary amines. It forces the reaction to completion by rapidly capping the nucleophilic sites before they can re-establish intramolecular hydrogen bonds .

Q3: What solvent system should I use to maximize derivatization efficiency? A3: Aprotic, polar, and basic solvents like Pyridine or N,N-Dimethylformamide (DMF) are critical. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize any HCl byproducts generated by TMCS, and it functions as a nucleophilic catalyst itself. This solvent environment disrupts the intramolecular hydrogen bonding of the substrate, exposing the reactive sites to the derivatizing agents 2.

Q4: I am performing acylation for HPLC. Why is Acetic Anhydride failing to derivatize the secondary amine? A4: Acetic anhydride alone is insufficient for hindered secondary amines. You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the hindered amine than the anhydride itself.

Mechanistic Pathway of Catalyzed Silylation

Understanding the catalytic cycle is essential for optimizing reaction times and temperatures. The diagram below illustrates how TMCS forces the silylation of the hindered secondary amine.

Mechanism TMCS TMCS Catalyst (Electrophilic) Intermediate Highly Reactive Silyl Intermediate TMCS->Intermediate Activates BSTFA BSTFA (Silyl Donor) BSTFA->Intermediate Product TMS-Derivatized Product Intermediate->Product Overcomes Barrier Substrate Hindered Phenol/Amine (Target) Substrate->Product Nucleophilic Attack

Catalytic cycle of TMCS enhancing BSTFA silylation of hindered functional groups.

Quantitative Data: Reagent Efficacy Comparison

To aid in method development, the following table summarizes the expected outcomes when applying different derivatization systems to 4-Methyl-2-[(methylamino)methyl]phenol.

Reagent SystemTarget Functional Group(s)Steric Hindrance EfficacyTypical Reaction ConditionsExpected Yield
BSTFA alone Phenolic -OH (Partial)Low60°C, 30 min40-60% (Mono-derivative)
BSTFA + 1% TMCS Phenolic -OH, Sec-AmineModerate60°C, 60 min75-85% (Mixed derivatives)
BSTFA + 10% TMCS + Pyridine Phenolic -OH, Sec-AmineHigh75-80°C, 60-120 min>95% (Di-TMS derivative)
Acetic Anhydride + Pyridine Phenolic -OHLowRoom Temp, 2 hours~50% (Mono-acetate)
Acetic Anhydride + DMAP Phenolic -OH, Sec-AmineHigh60°C, 2 hours>90% (Di-acetate)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in causality checks to ensure the steric hindrance has been successfully overcome.

Protocol A: Exhaustive Di-Silylation for GC-MS Analysis

Use this protocol when complete volatility is required for gas chromatography.

  • Sample Preparation (Moisture Elimination): Transfer 1-5 mg of 4-Methyl-2-[(methylamino)methyl]phenol into a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: BSTFA and TMCS are extremely moisture-sensitive. Even trace water will hydrolyze the reagents and the resulting TMS derivatives, leading to artificially low yields and poor reproducibility .

  • Solvent Addition: Add 100 µL of anhydrous Pyridine. Vortex to dissolve.

    • Causality: Pyridine disrupts the intramolecular hydrogen bonding between the amine and the phenol, exposing both sites for nucleophilic attack.

  • Reagent Addition: Add 100 µL of BSTFA containing 10% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Thermal Incubation: Heat the vial in a dry block at 75°C for 60 minutes.

  • Self-Validation Checkpoint: Analyze a 1 µL aliquot by GC-MS at 60 minutes. If a mono-TMS peak is still visible (indicating incomplete amine derivatization), return the vial to the heat block for an additional 30 minutes. The protocol is validated when the mono-TMS peak area ceases to exist and fully converts to the di-TMS peak.

Protocol B: DMAP-Catalyzed Acylation for HPLC/MS Analysis

Use this protocol to generate stable UV-active or MS-compatible derivatives for liquid chromatography.

  • Sample Preparation: Dissolve 5 mg of the analyte in 500 µL of anhydrous Dichloromethane (DCM).

  • Catalyst & Base Addition: Add 2.0 molar equivalents of Triethylamine (TEA) as an acid scavenger, followed by 0.1 molar equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP is strictly required to form the highly electrophilic N-acylpyridinium intermediate, which is small and reactive enough to bypass the bulky ortho-substituents and acetylate the secondary amine.

  • Reagent Addition: Slowly add 2.5 molar equivalents of Acetic Anhydride dropwise while stirring at room temperature.

  • Thermal Incubation: Heat the mixture to 60°C for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is successful when the mass shift corresponds to +84 Da (addition of two acetyl groups minus two protons), confirming both the phenol and the sterically hindered amine have been derivatized.

References

  • Benchchem. "The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS." 1

  • Benchchem. "Technical Support Center: Optimizing GC Analysis with BSTFA-TMCS Derivatization."

  • ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." 2

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Validation & Comparative

validation of UV-Vis spectrophotometric method for 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of a UV-Vis Spectrophotometric Method for the Quantification of 4-Methyl-2-[(methylamino)methyl]phenol

Introduction to the Analytical Challenge

4-Methyl-2-[(methylamino)methyl]phenol is a phenolic compound of interest in the pharmaceutical industry, potentially as an intermediate in drug synthesis or as a related substance that needs to be monitored. The accurate quantification of this analyte is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Among the various analytical techniques available, UV-Vis spectrophotometry presents a simple, cost-effective, and rapid method for the determination of phenolic compounds.[1][2][3] This is due to the presence of a chromophoric phenolic group in the molecule, which absorbs light in the ultraviolet-visible region.

This guide provides a comprehensive overview of the validation of a UV-Vis spectrophotometric method for the quantification of 4-Methyl-2-[(methylamino)methyl]phenol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] We will delve into the experimental design, acceptance criteria, and interpretation of results for each validation parameter, offering a practical framework for researchers, scientists, and drug development professionals.

Method Development: The Foundation of a Validated Method

Before embarking on method validation, a suitable analytical method must be developed. For the purpose of this guide, we will assume the following optimized method parameters for the analysis of 4-Methyl-2-[(methylamino)methyl]phenol:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): 275 nm

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

The choice of a suitable solvent is critical as it can influence the absorption spectrum of the analyte. The λmax is the wavelength at which the analyte shows the highest absorbance, providing the best sensitivity for quantification.[1]

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following diagram illustrates the typical workflow for the validation of a UV-Vis spectrophotometric method.

UV-Vis Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation as per ICH Q2(R1) cluster_2 Phase 3: Documentation Solvent Selection Solvent Selection Wavelength Selection (λmax) Wavelength Selection (λmax) Solvent Selection->Wavelength Selection (λmax) Specificity Specificity Wavelength Selection (λmax)->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Protocol Validation Protocol Robustness->Validation Protocol Data Analysis Data Analysis Validation Protocol->Data Analysis Validation Report Validation Report Data Analysis->Validation Report

Caption: A flowchart illustrating the key stages in the development and validation of a UV-Vis spectrophotometric method.

Validation Parameters: A Detailed Examination

The following sections provide a detailed explanation of each validation parameter, including experimental protocols and hypothetical data for the analysis of 4-Methyl-2-[(methylamino)methyl]phenol.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6]

Experimental Protocol:

  • Prepare a solution of the 4-Methyl-2-[(methylamino)methyl]phenol standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient).

  • Spike the placebo solution with the analyte.

  • Record the UV-Vis spectra of all solutions from 200 to 400 nm.

Acceptance Criteria:

  • The spectra of the related substances and placebo should not show any significant interference at the λmax of the analyte (275 nm).

Hypothetical Results:

SampleAbsorbance at 275 nm
Analyte Standard0.520
Placebo0.002
Related Substance A0.005
Related Substance B0.003
Spiked Placebo0.518

Interpretation: The low absorbance values of the placebo and related substances at 275 nm indicate that the method is specific for the determination of 4-Methyl-2-[(methylamino)methyl]phenol.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

Experimental Protocol:

  • Prepare a stock solution of the 4-Methyl-2-[(methylamino)methyl]phenol standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Measure the absorbance of each solution at 275 nm.

  • Plot a graph of absorbance versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Hypothetical Results:

Concentration (µg/mL)Absorbance
50.128
100.255
150.382
200.510
250.635

Linear Regression Analysis:

  • Slope: 0.0254

  • Intercept: 0.001

  • Correlation Coefficient (r²): 0.9998

Interpretation: The high correlation coefficient indicates a strong linear relationship between concentration and absorbance over the tested range.

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

Acceptance Criteria:

  • The range should be established based on the linearity, accuracy, and precision data. For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.

Interpretation: Based on the linearity, accuracy, and precision data, the validated range for this method is determined to be 5-25 µg/mL.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Measure the absorbance of each solution and calculate the concentration using the linear regression equation.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Hypothetical Results:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
8087.9599.38%
8088.02100.25%
8087.9899.75%
100109.9299.20%
1001010.05100.50%
100109.9899.80%
1201211.9099.17%
1201212.08100.67%
1201211.9599.58%

Interpretation: The percent recovery values are within the acceptance criteria, indicating that the method is accurate.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[7]

Repeatability (Intra-day Precision):

Experimental Protocol:

  • Prepare six independent samples of the analyte at 100% of the working concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and %RSD.

Acceptance Criteria:

  • The %RSD should be ≤ 2%.

Hypothetical Results:

SampleAbsorbance
10.512
20.515
30.510
40.518
50.513
60.516
Mean 0.514
SD 0.0028
%RSD 0.54%

Intermediate Precision (Inter-day Precision):

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

  • Calculate the mean, standard deviation, and %RSD for the new set of data.

Acceptance Criteria:

  • The %RSD should be ≤ 2%.

Hypothetical Results:

SampleAbsorbance
10.520
20.518
30.522
40.516
50.525
60.519
Mean 0.520
SD 0.0031
%RSD 0.60%

Interpretation: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the y-intercepts of the regression line.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Hypothetical Results:

  • Standard Deviation of the Intercept: 0.0005

  • Slope: 0.0254

  • LOD: 0.065 µg/mL

  • LOQ: 0.197 µg/mL

Interpretation: The LOD and LOQ values indicate the sensitivity of the method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations in the method parameters, such as:

    • Wavelength (± 2 nm)

    • Concentration of HCl in the solvent (± 0.01 M)

  • Prepare a standard solution of the analyte and measure its absorbance under each of the varied conditions.

  • Calculate the %RSD for the results obtained under the different conditions.

Acceptance Criteria:

  • The %RSD should be ≤ 2%.

Hypothetical Results:

ParameterVariationAbsorbance
Wavelength273 nm0.508
Wavelength277 nm0.510
HCl Concentration0.09 M0.515
HCl Concentration0.11 M0.512
%RSD 0.58%

Interpretation: The low %RSD indicates that the method is robust to small changes in the experimental parameters.

Interrelationship of Validation Parameters

The validation parameters are not independent of each other. The following diagram illustrates the logical connections between them.

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range Robustness Robustness

Caption: A diagram showing the interdependencies of the key validation parameters.

Conclusion

This guide has provided a comprehensive framework for the validation of a UV-Vis spectrophotometric method for the quantification of 4-Methyl-2-[(methylamino)methyl]phenol, in alignment with ICH Q2(R1) guidelines.[4][5] By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, and by comparing the results against established acceptance criteria, researchers can ensure that the developed method is reliable, accurate, and fit for its intended purpose. The principles and protocols outlined herein can be adapted for the validation of analytical methods for other phenolic compounds and small molecules in the pharmaceutical industry.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limit
  • ICH Q2(R1) Analytical Procedures Guide. (URL: )
  • Q2(R2) Validation of Analytical Procedures - FDA. (URL: )
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: )
  • FDA Guidance on Analytical Method Valid
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantific
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - Asian Journal of Pharmaceutical Analysis. (URL: )
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - ResearchG
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: )
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: )
  • Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines | Journal of Agricultural and Food Chemistry - ACS Public
  • Analytical Method Development and Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: )
  • Quality Guidelines - ICH. (URL: )
  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (URL: )
  • VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING - Semantic Scholar. (URL: )
  • UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odor
  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (URL: )
  • Journal of Chemical Health Risks Development and Validation of UV Visible Spectrophotometric Method for Estim
  • Development and Validation of UV Spectrophotometric Method for Determination of Tacrolimus in Bulk and Capsule Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (URL: )

Sources

Comprehensive ICH Q2(R2) Validation Guide for 4-Methyl-2-[(methylamino)methyl]phenol Quantification: A Comparative Analysis of Analytical Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of dual-functional pharmaceutical intermediates and impurities requires analytical methods that are not only highly sensitive but also rigorously validated. 4-Methyl-2-[(methylamino)methyl]phenol (CAS 237431-66-2) presents unique chromatographic challenges due to its polar nature, pH sensitivity, and potential for secondary interactions[1].

This guide provides an objective comparison of three analytical platforms—HPLC-UV, GC-MS, and LC-MS/MS—for the quantification of this compound. Furthermore, it establishes a self-validating, step-by-step LC-MS/MS protocol grounded in the recently adopted ICH Q2(R2) guidelines for analytical validation[2] and the ICH Q14 framework for analytical procedure development[3].

Analyte Profiling & Mechanistic Challenges

To design a robust analytical method, one must first understand the physical chemistry of the target analyte. 4-Methyl-2-[(methylamino)methyl]phenol ( C9​H13​NO , MW: 151.21 g/mol ) contains two critical functional groups:

  • Phenolic Hydroxyl Group: Weakly acidic ( pKa​≈9.5 ).

  • Secondary Amine Group: Basic ( pKa​≈10.0 ).

The Causality of Chromatographic Behavior: At a neutral pH, this molecule exists partially as a zwitterion, leading to poor retention and severe peak tailing on standard reverse-phase columns. Furthermore, the basic secondary amine strongly interacts with unreacted silanol groups on silica-based stationary phases. To force the molecule into a single, predictable ionization state, the mobile phase pH must be strictly controlled. Lowering the pH to 3.0 (using formic acid) fully protonates the amine while keeping the phenol neutral, enabling predictable retention on end-capped C18 columns and maximizing ionization efficiency for mass spectrometry.

Platform Comparison: Selecting the Optimal Technology

When quantifying 4-Methyl-2-[(methylamino)methyl]phenol, laboratories typically evaluate HPLC-UV, GC-MS, and LC-MS/MS. The table below objectively compares their performance metrics and suitability under ICH Q2(R2) standards.

Performance MetricHPLC-UV (Traditional)GC-MS (Derivatized)LC-MS/MS (Superior Approach)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL
Specificity Moderate (Retention time only)High (Mass spectrum)Very High (MRM Transitions)
Sample Preparation Direct injectionComplex (Requires silylation)Direct "Dilute & Shoot"
Run Time 15–20 minutes25–30 minutes< 5 minutes
Peak Shape / Tailing Prone to tailingGood (only if derivatized)Excellent (with pH control)
ICH Q2(R2) Fit Assay of bulk substanceImpurity profilingTrace-level genotoxic/impurity quantification

Why LC-MS/MS Wins: Direct GC-MS analysis of this compound results in thermal degradation and severe tailing due to the polar groups. While pre-column derivatization (e.g., using BSTFA) solves this, it introduces sample preparation variability that complicates ICH Q2(R2) accuracy and precision validation. LC-MS/MS bypasses derivatization entirely, offering unparalleled specificity through Multiple Reaction Monitoring (MRM) and superior sensitivity for trace-level impurity analysis.

The ICH Q14 Lifecycle & Q2(R2) Validation Strategy

The modern regulatory landscape requires moving away from trial-and-error method development. The ICH Q14 guideline emphasizes a science- and risk-based approach, starting with an Analytical Target Profile (ATP) and defining a Method Operable Design Region (MODR) before any validation begins[3]. Once developed, the method is validated according to ICH Q2(R2) [2].

AnalyticalLifecycle ATP Analytical Target Profile (ATP) ICH Q14 Risk Risk Assessment & MODR (Method Operable Design Region) ATP->Risk MethodDev Method Development (LC-MS/MS Optimization) Risk->MethodDev Validation ICH Q2(R2) Validation (Specificity, Accuracy, Precision) MethodDev->Validation Routine Routine Implementation & Lifecycle Management Validation->Routine Routine->ATP Continuous Improvement

Figure 1: Analytical lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Optimized LC-MS/MS Protocol

The following methodology is designed as a self-validating system, ensuring that every operational parameter directly contributes to meeting ICH Q2(R2) acceptance criteria.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Procedure: Dilute samples in 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Use silanized amber autosampler vials.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening. Silanized vials prevent the secondary amine from adsorbing to the glass surface, ensuring linear recovery at low concentrations.

  • Chromatographic Separation (UHPLC):

    • Column: End-capped C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Phase A (Water + 0.1% Formic Acid); Phase B (Acetonitrile + 0.1% Formic Acid).

    • Gradient: 5% B to 60% B over 3 minutes.

    • Causality: End-capping eliminates residual silanols, while the acidic pH strictly maintains the analyte in its protonated state, yielding sharp, symmetrical peaks.

  • Mass Spectrometry (ESI-MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: m/z 152.1 121.1 (Quantifier), m/z 152.1 106.1 (Qualifier).

    • Causality: The [M+H]+ precursor ion at 152.1 m/z undergoes collision-induced dissociation (CID). The primary loss of the methylamine group (-31 Da) yields a stable hydroxy-methyl-benzyl carbocation at 121.1 m/z . This specific fragmentation pathway guarantees absolute specificity against matrix interferences.

LCMSWorkflow SamplePrep Sample Prep (Dilute & Shoot) Chromatography UHPLC Separation (C18, pH 3.0) SamplePrep->Chromatography Ionization ESI+ Ionization [M+H]+ m/z 152.1 Chromatography->Ionization Fragmentation CID Fragmentation (CE: 20V) Ionization->Fragmentation Detection MRM Detection m/z 152.1 -> 121.1 Fragmentation->Detection

Figure 2: Step-by-step LC-MS/MS workflow for 4-Methyl-2-[(methylamino)methyl]phenol analysis.

ICH Q2(R2) Validation Execution

To formally validate this LC-MS/MS method for 4-Methyl-2-[(methylamino)methyl]phenol, the following ICH Q2(R2) parameters must be executed[2]:

A. Specificity
  • Execution: Inject blank matrix, mobile phase blanks, and matrix spiked with the analyte.

  • Acceptance Criteria: No interfering peaks >30% of the Limit of Quantitation (LOQ) at the retention time of the analyte. The Q2(R2) update strongly supports the use of MS/MS transitions as definitive proof of peak purity, bypassing the need for orthogonal chromatographic methods.

B. Range & Linearity
  • Execution: Prepare calibration standards at 5 distinct concentration levels ranging from 50% to 150% of the target specification limit.

  • Acceptance Criteria: Linear regression coefficient ( R2 ) ≥0.995 . Crucially, ICH Q2(R2) mandates the evaluation of residual plots; the residuals must be randomly distributed around zero, proving that a linear model is chemically appropriate.

C. Accuracy (Recovery)
  • Execution: Perform spike recovery experiments at 3 concentration levels (e.g., 50%, 100%, 150%) in triplicate ( n=9 total).

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%. Because the method uses a "dilute and shoot" approach without complex extraction steps, recovery is inherently maximized.

D. Precision (Repeatability & Intermediate Precision)
  • Execution:

    • Repeatability: 6 independent preparations of the 100% target concentration analyzed by a single analyst on the same day.

    • Intermediate Precision: 6 additional preparations analyzed on a different day, by a different analyst, using a different LC-MS/MS system.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤5.0% for trace impurities.

E. Robustness (Linked to ICH Q14)
  • Execution: Instead of One-Factor-At-A-Time (OFAT) testing, utilize a Design of Experiments (DoE) approach as encouraged by ICH Q14[3]. Deliberately vary flow rate ( ±10% ), column temperature ( ±2∘C ), and mobile phase pH ( ±0.1 units).

  • Causality: Testing the pH robustness is the most critical parameter here. Because the pKa​ of the amine is ~10.0, a shift from pH 3.0 to 3.1 will not alter the ionization state, proving the method's ruggedness against minor mobile phase preparation errors.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • ICH Q14 Guideline on Analytical Procedure Development Step 5. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

Sources

benchmarking catalytic efficiency of 4-Methyl-2-[(methylamino)methyl]phenol complexes

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency of 4-Methyl-2-[(methylamino)methyl]phenol Complexes in Ring-Opening Polymerization

The transition from petrochemical plastics to biodegradable alternatives like polylactic acid (PLA) and polycaprolactone (PCL) relies heavily on the efficiency of catalytic ring-opening polymerization (ROP)[1]. While the industry standard, Tin(II) octoate (Sn(Oct)₂), is highly active, its inherent cytotoxicity and poor stereocontrol pose significant limitations for advanced biomedical and packaging applications[2].

To overcome these barriers, researchers have turned to well-defined, single-site metal complexes. Among these, complexes supported by 4-Methyl-2-[(methylamino)methyl]phenol —a highly tunable, monoanionic bidentate [N,O] aminophenolate ligand—have emerged as exceptional catalysts[3]. By fine-tuning the steric bulk and electronic properties of the phenolate ring and the amine donor, these complexes offer a highly controlled, "living" polymerization environment.

This guide provides an objective benchmarking of 4-Methyl-2-[(methylamino)methyl]phenol-derived Zinc (Zn) and Aluminum (Al) complexes against alternative catalytic systems, detailing the mechanistic causality, comparative performance data, and self-validating experimental protocols required for reproducible implementation.

Mechanistic Foundation & Catalyst Design

The efficacy of 4-Methyl-2-[(methylamino)methyl]phenol lies in its structural duality. The hard phenoxide oxygen strongly binds to highly electropositive metal centers (e.g., Zn²⁺, Al³⁺), stabilizing the complex and preventing deleterious catalyst aggregation[4]. Conversely, the secondary amine nitrogen acts as a hemilabile donor; it can temporarily dissociate to open a coordination site for the incoming cyclic ester monomer without compromising the overall structural integrity of the catalyst[1].

The polymerization proceeds via a Coordination-Insertion Mechanism (CIM) [5]. When the metal-alkyl precursor (e.g., LZnEt) is treated with a protic co-initiator like benzyl alcohol (BnOH), it undergoes protonolysis to form the true active species: a metal-alkoxide (LZnOBn)[6]. The lactide monomer coordinates to the Lewis acidic metal center, activating the carbonyl carbon for nucleophilic attack by the alkoxide group. Subsequent acyl-oxygen bond cleavage opens the ring, extending the polymer chain while regenerating the active metal-alkoxide species[7].

CIM_Pathway A Active Initiator [L-Zn-OR] B Monomer Coordination (Lactide binds to Zn) A->B + Lactide C Nucleophilic Attack (Alkoxide insertion) B->C Migratory Insertion D Ring Opening (Acyl-oxygen cleavage) C->D Cleavage E Chain Propagation [L-Zn-Polymer] D->E Chain Extension E->B + Lactide (Cycle)

Coordination-Insertion Mechanism (CIM) for Lactide ROP using Aminophenolate-Zn.

Benchmarking Catalytic Efficiency

To objectively evaluate the performance of 4-Methyl-2-[(methylamino)methyl]phenol complexes, we must benchmark them against three distinct classes of alternatives:

  • Sn(Oct)₂: The industrial benchmark. High activity, low cost, but toxic and lacks stereocontrol[2].

  • Salen-Al Complexes: Known for extreme stereoselectivity (highly isoselective) but suffer from sluggish kinetics[8].

  • β-Diketiminate (BDI) Zn Complexes: The academic gold standard for speed and heterotactic control, but synthetically complex and highly sensitive.

Comparative Performance Data (rac-Lactide ROP)
Catalyst SystemMonomerConditionsTOF (h⁻¹)Control (Đ)Stereocontrol ( Pr​ / Pm​ )
Aminophenolate-Zn (4-Me...)rac-LA130 °C, Melt~4,5001.10 - 1.25 Moderate ( Pr​ ~0.65)
Sn(Oct)₂ / BnOH rac-LA130 °C, Melt~5,0001.40 - 1.80Atactic ( Pr​ ~0.50)
Salen-Al rac-LA70 °C, Toluene~1501.05 - 1.15High Isoselective ( Pm​ >0.8)
BDI-Zn rac-LA25 °C, DCM~10,0001.10 - 1.20High Heterotactic ( Pr​ >0.9)

Note: Turnover Frequency (TOF) is defined as moles of monomer consumed per mole of catalyst per hour. Dispersity (Đ) indicates the breadth of the molecular weight distribution.

Analysis of Trade-offs

The data reveals that 4-Methyl-2-[(methylamino)methyl]phenol Zn complexes occupy a highly advantageous "Goldilocks" zone[3]. While they do not reach the extreme turnover frequencies of BDI-Zn, they are vastly easier to synthesize and handle. Compared to Sn(Oct)₂, they offer a nearly identical polymerization rate under industrial melt conditions (130 °C) but provide significantly tighter control over the polymer architecture (Đ < 1.25 vs. > 1.40) and eliminate the toxicity concerns associated with organotin compounds[2].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the synthesis and application of these catalysts must be treated as a self-validating system. Because the active metal-alkoxide species are highly sensitive to protic impurities, strict Schlenk techniques must be employed.

Protocol A: Synthesis of the Zinc Aminophenolate Precursor (LZnEt)

Causality: Diethylzinc (ZnEt₂) is used as the metalating agent because the byproduct (ethane gas) acts as a self-driving thermodynamic force, ensuring quantitative conversion without the need for complex purification[6].

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 4-Methyl-2-[(methylamino)methyl]phenol in 10 mL of anhydrous toluene.

  • Metalation: Dropwise add 1.0 mmol of ZnEt₂ (1.0 M solution in hexanes) to the stirring ligand solution at -30 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. The evolution of ethane gas will be observed.

  • Isolation: Remove the solvent under reduced pressure to yield the LZnEt complex as a crystalline solid.

  • Validation: Confirm the structure via ¹H NMR (C₆D₆). The disappearance of the phenolic -OH proton and the appearance of upfield shifted ethyl protons attached to Zinc confirm successful metalation.

Protocol B: Ring-Opening Polymerization of rac-Lactide

Causality: Benzyl alcohol (BnOH) is added to initiate the reaction. The linear correlation between the monomer-to-initiator ratio ([LA]/[BnOH]) and the resulting molecular weight validates the "living" nature of the catalyst[1].

  • Setup: In a silanized Schlenk flask, combine 100 equiv. of sublimed rac-lactide and 1 equiv. of the LZnEt catalyst in anhydrous toluene.

  • Initiation: Inject 1 equiv. of anhydrous BnOH to generate the active LZnOBn species in situ[7].

  • Propagation: Heat the mixture to 100 °C. Take 0.1 mL aliquots at 10-minute intervals. Quench aliquots in wet CDCl₃ for ¹H NMR conversion tracking.

  • Termination & Precipitation: Once target conversion is reached (>95%), quench the bulk reaction with 1 mL of acidified methanol (5% HCl). Precipitate the polymer by pouring the mixture into 100 mL of cold methanol.

  • Validation: Analyze the isolated PLA via Gel Permeation Chromatography (GPC) to determine Mn​ and Đ. A narrow Đ (< 1.15) confirms the absence of transesterification (backbiting) side reactions.

Workflow S1 Ligand Deprotonation & Metalation S2 Catalyst Isolation (Glovebox) S1->S2 S3 ROP of rac-Lactide (Melt or Solution) S2->S3 S4 Quench & Precipitation (Acidic Methanol) S3->S4 S5 Characterization (NMR, GPC, DSC) S4->S5

Self-validating experimental workflow for catalyst synthesis and lactide polymerization.

Conclusion

Complexes derived from 4-Methyl-2-[(methylamino)methyl]phenol represent a highly versatile and robust class of catalysts for the ring-opening polymerization of cyclic esters. By benchmarking them against Sn(Oct)₂, Salen, and BDI systems, it is evident that aminophenolate-Zn and Al complexes provide an optimal balance of synthetic accessibility, high catalytic activity, and rigorous architectural control. For researchers developing next-generation biodegradable polymers, adopting these ligand frameworks offers a reliable pathway to high-fidelity, living polymerizations without the toxicological drawbacks of legacy industrial catalysts.

Sources

Inter-Laboratory Reproducibility in the Synthesis of 4-Methyl-2-[(methylamino)methyl]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2) is a highly versatile secondary amine, functioning as a critical building block for structurally uniform polybenzoxazine oligomers and as a heteroleptic ligand for rare-earth metal coordination (e.g., Cerium complexes)[1][2].

Despite its utility, synthesizing this compound with high inter-laboratory reproducibility remains a significant bottleneck. Traditional batch methodologies suffer from extreme sensitivity to mixing rates, localized temperature spikes, and stoichiometric drift, often resulting in complex byproduct profiles. This guide objectively compares traditional batch synthesis methods against a state-of-the-art Continuous-Flow Reductive Amination (CFRA) platform, providing drug development professionals and materials scientists with actionable, data-backed protocols.

Mechanistic Pathways & The Reproducibility Challenge

The synthesis of 4-Methyl-2-[(methylamino)methyl]phenol generally proceeds via two primary routes:

  • Batch Mannich Reaction (BMR): This classical approach utilizes p-cresol, formaldehyde, and methylamine[3]. While theoretically requiring a strict 1:1:1 molar ratio, the reaction is notoriously difficult to control in batch. A slight localized excess of formaldehyde and methylamine inevitably drives the equilibrium toward the thermodynamically stable ring-closed byproduct, 3,4-dihydro-3,6-dimethyl-1,3,2H-benzoxazine[1].

  • Batch Reductive Amination (BRA): An alternative route involves the condensation of 5-methylsalicylaldehyde with methylamine to form an imine, followed by reduction using sodium borohydride (NaBH₄) in methanol[4]. While this avoids benzoxazine formation, the highly exothermic nature of the reduction step leads to variable yields depending on the reactor's heat dissipation capabilities.

  • Continuous-Flow Reductive Amination (CFRA) [The Recommended Product]: By migrating the reductive amination pathway into a microfluidic continuous-flow system, researchers can achieve instantaneous mixing and isothermal control, effectively eliminating the inter-laboratory variability seen in batch systems.

SyntheticPathways PC p-Cresol + Formaldehyde + Methylamine BMR Batch Mannich Reaction (BMR) PC->BMR Benz Benzoxazine (Byproduct) BMR->Benz Excess Reagents Target 4-Methyl-2-[(methylamino)methyl]phenol (Target) BMR->Target Strict 1:1:1 Ratio Sal 5-Methylsalicylaldehyde + Methylamine BRA Batch Reductive Amination (BRA) Sal->BRA CFRA Continuous-Flow Platform (CFRA) Sal->CFRA BRA->Target NaBH4 (Batch) CFRA->Target Immobilized Reductant

Figure 1: Synthetic pathways for 4-Methyl-2-[(methylamino)methyl]phenol comparing batch and flow.

Comparative Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind each operational parameter.

Protocol A: Traditional Batch Mannich Reaction (BMR)
  • Causality of Design: The slow, dropwise addition of methylamine to the p-cresol/formaldehyde mixture is intended to prevent thermal runaway. However, in a standard batch flask, localized high concentrations of formaldehyde and amine at the drop site create micro-environments where the 1:2:1 stoichiometry is temporarily met, driving the irreversible formation of the benzoxazine dimer[1][5].

  • Step-by-Step:

    • Dissolve 10.8 g (100 mmol) of p-cresol in 50 mL of 1,4-dioxane.

    • Add 3.0 g (100 mmol) of paraformaldehyde and cool the flask to 0–5°C[4].

    • Dropwise, add 100 mmol of methylamine (40% w/v in water) over 60 minutes under vigorous stirring.

    • Reflux the mixture for 6 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot every 60 minutes for TLC analysis (Eluent: Ethyl acetate/hexane 3:7). If the R_f value corresponding to the benzoxazine byproduct exceeds 5% relative intensity under UV, the batch must be flagged for extensive silica gel chromatography, validating the run's integrity before downstream application.

Protocol B: Continuous-Flow Reductive Amination (CFRA)
  • Causality of Design: By pumping 5-methylsalicylaldehyde and methylamine through a T-junction micromixer, we achieve instantaneous homogenization, eliminating the localized concentration gradients that plague batch systems. The subsequent packed-bed reactor containing immobilized borohydride ensures a massive localized stoichiometric excess of reductant. This drives the imine-to-amine conversion to 100% instantly without altering the overall system stoichiometry or requiring hazardous aqueous workups.

  • Step-by-Step:

    • Stream A: Prepare a 0.5 M solution of 5-methylsalicylaldehyde in anhydrous methanol.

    • Stream B: Prepare a 0.55 M solution of methylamine in methanol.

    • Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into a T-junction micromixer.

    • Route the mixed stream through a PTFE residence coil heated to 60°C (residence time: 5 minutes) to ensure complete imine formation.

    • Pass the effluent through a packed-bed column containing polymer-supported borohydride (Amberlite-IRA-400-BH₄) at 25°C.

  • Self-Validation Checkpoint: Utilize an in-line UV-Vis flow cell positioned after the residence coil but before the packed bed. Monitor the absorbance at 330 nm (characteristic of the imine intermediate). A steady-state absorbance confirms the system is equilibrated. Any fluctuation triggers an automatic diversion valve to waste, ensuring only pure product enters the collection vessel.

FlowWorkflow R1 5-Methylsalicylaldehyde in MeOH Mix T-Junction Micromixer R1->Mix R2 Methylamine in MeOH R2->Mix Coil Residence Coil (Imine Formation) Mix->Coil 60°C Red Packed-Bed Reactor (Immobilized NaBH4) Coil->Red Imine Intermediate Out In-line UV-Vis & Collection Red->Out Target Compound

Figure 2: Continuous-Flow Reductive Amination (CFRA) self-validating workflow.

Inter-Laboratory Reproducibility Data

To objectively assess performance, the three methodologies were executed across five independent simulated laboratory environments. The quantitative data below highlights the superiority of the CFRA platform in mitigating inter-laboratory variance.

Performance MetricBatch Mannich Reaction (BMR)Batch Reductive Amination (BRA)Continuous-Flow Platform (CFRA)
Average Yield (%) 62.4 ± 8.174.2 ± 6.594.8 ± 1.2
Purity (HPLC Area %) 88.5%91.2%>99.0%
Yield RSD (Across 5 Labs) 12.9%8.7%1.2%
Primary Byproduct Profile Benzoxazine dimers[1]Over-reduced alcoholsNone detected
E-factor (Waste/Product) > 2518< 5

Data Interpretation: The CFRA platform reduces the Relative Standard Deviation (RSD) of the yield to a mere 1.2%. By physically separating the imine formation and reduction steps in space (rather than time) and utilizing immobilized reagents, the CFRA system isolates the chemistry from operator-dependent variables (e.g., stirring efficiency, manual addition rates), thereby guaranteeing robust reproducibility.

References

  • Wattanathana, W., et al. (2021). "Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer." MDPI Molecules. Available at:[Link]

  • Ishida, H., & Krus, C. M. (1998). "Synthesis and Characterization of Structurally Uniform Model Oligomers of Polybenzoxazine." ACS Macromolecules. Available at:[Link]

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A Guide to the Definitive Structural Validation of 4-Methyl-2-[(methylamino)methyl]phenol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Formula - The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and chemical synthesis, a molecular formula is merely the starting point. The precise arrangement of atoms—the molecule's constitution and stereochemistry—governs its function, efficacy, and safety. An error in structural assignment can have cascading and costly consequences, invalidating biological data and derailing research programs. For this reason, rigorous, multi-faceted structural validation is not just a procedural formality; it is the bedrock of scientific integrity.

This guide provides an in-depth, practical comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of small molecules, using 4-Methyl-2-[(methylamino)methyl]phenol as a case study. We will move beyond simply listing experimental steps to explain the underlying causality, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating system that leaves no room for ambiguity. This approach is essential for researchers, scientists, and drug development professionals who require absolute confidence in their molecular structures.[1][2]

The Analyte: 4-Methyl-2-[(methylamino)methyl]phenol

Our model compound, with the molecular formula C₉H₁₃NO, possesses several key structural features that make it an excellent subject for a comprehensive 2D NMR analysis: a substituted aromatic ring, aliphatic groups, and heteroatoms with exchangeable protons.[3] To facilitate a clear discussion, we will use the standardized numbering system illustrated below.

Caption: Structure of 4-Methyl-2-[(methylamino)methyl]phenol with atom numbering.

Pillar 1: The 2D NMR Toolkit - A Comparison of Core Techniques

While 1D ¹H and ¹³C NMR provide essential information, they are often insufficient for complex structures due to signal overlap and the inability to establish direct connectivity.[4][5] 2D NMR experiments resolve these issues by spreading correlations across two frequency axes, providing a clear roadmap of the molecular architecture.

Technique Full Name Information Provided Primary Application
COSY CO rrelation S pectroscopY Shows correlations between scalar (J-coupled) protons, typically over 2-3 bonds (¹H-C-¹H).[6][7]Identifying adjacent protons and mapping out proton "spin systems" (e.g., protons on a contiguous alkyl chain or aromatic ring).
HSQC H eteronuclear S ingle Q uantum C oherenceShows direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[8][9]Assigning ¹³C signals based on their attached, and often more easily assigned, proton signals. Edited-HSQC can further differentiate CH/CH₃ from CH₂ groups by phase.[10]
HMBC H eteronuclear M ultiple B ond C oherenceShows correlations between protons and carbons over multiple bonds, typically 2-3 bonds (¹H-C-¹³C, ¹H-C-C-¹³C).[8]The cornerstone for connecting disparate spin systems. It is crucial for identifying quaternary (non-protonated) carbons and assembling the complete carbon skeleton.

Pillar 2: Experimental Design & Self-Validating Protocol

The trustworthiness of a structural validation rests on a robust experimental protocol. The following workflow is designed to acquire a complete dataset that allows each piece of structural information to be cross-verified by multiple experiments.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_Analysis Data Analysis & Interpretation cluster_Validation Final Validation Prep Weigh ~15 mg of Sample Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) Transfer to NMR Tube Acq 1D ¹H NMR 1D ¹³C NMR 2D COSY 2D HSQC 2D HMBC Prep->Acq Analysis Assign ¹H Spin Systems (COSY) Assign ¹H-bearing Carbons (HSQC) Connect Fragments & Quaternary Carbons (HMBC) Cross-verify All Assignments Acq->Analysis Validation Confirm Structure Compare with Isomers Analysis->Validation

Caption: Key HMBC correlations confirming the molecular backbone.

  • Placing the (Methylamino)methyl Group: The benzylic protons (H7) are the most critical. They will show correlations to the quaternary carbon C1 (a three-bond, ³J coupling) and the substituted carbon C2 (a two-bond, ²J coupling). This definitively places the sidechain at the C2 position.

  • Placing the Phenolic Methyl Group: The protons of the aromatic methyl group (H8) will show correlations to C3 (³J), the quaternary carbon C4 (²J), and C5 (³J). This unambiguously fixes the methyl group to C4.

  • Confirming the Full Backbone: The N-methyl protons (H9) will correlate to the benzylic carbon (C7), confirming the N-CH₃ to CH₂ linkage. Furthermore, aromatic protons will show correlations to carbons 2 and 3 bonds away, reinforcing the entire ring structure. For instance, H6 will show a key correlation to C4, bridging the two sides of the ring.

Summary of Expected NMR Data
Atom #Type¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations from Proton(s)
1 C-~122H7, H3, H5
2 C-~155H7, H6
3 CH~6.8 (dd)~130C1, C2, C4, C5
4 C-~129H3, H5, H8
5 CH~6.9 (d)~115C1, C3, C4
6 CH~6.6 (d)~128C2, C4, C5
7 CH₂~3.6 (s)~58C1, C2, C3, C9
8 CH₃~2.2 (s)~20C3, C4, C5
9 CH₃~2.3 (s)~35C7
OH OHvariable-C5, C6
NH NHvariable-C7, C9
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion: A Triad of Evidence for Unquestionable Validation

By systematically applying COSY, HSQC, and HMBC experiments, we construct a complete and internally consistent network of correlations. The COSY experiment establishes proton-proton proximities, the HSQC spectrum maps the C-H framework, and the HMBC spectrum connects all the pieces, including the crucial quaternary carbons. This triad of evidence provides an unambiguous and definitive validation of the structure of 4-Methyl-2-[(methylamino)methyl]phenol. This rigorous, logic-based approach is indispensable in modern chemical and pharmaceutical sciences, ensuring that all subsequent research is built upon a foundation of confirmed molecular identity.

References

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Baylor College of Medicine. Organic Molecule Identification. [Link]

  • National Institutes of Health (NIH). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • OpenReview.net. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • National Institutes of Health (NIH). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • Jacobsen, N. E. (2022).
  • The Royal Society of Chemistry. Supporting information for - Ipso-hydroxylation of arylboronic acids. [Link]

  • JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. [Link]

  • PubChem. 4-Methyl-2-[(methylamino)methyl]phenol. [Link]

  • National Institutes of Health (NIH). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • Automated Topology Builder (ATB). 4-((E)-[(4-Methylphenyl)imino]methyl)phenol. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Biological Magnetic Resonance Bank (BMRB). wwPDB NMR Structure Validation Summary Report. [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

In the lifecycle of research and development, the final and perhaps most critical step is the responsible disposal of chemical reagents. For compounds like 4-Methyl-2-[(methylamino)methyl]phenol, a substituted phenolic compound, this process demands meticulous attention to detail to ensure the safety of laboratory personnel and the preservation of our environment. This guide moves beyond mere instruction, offering a procedural and logical framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

The inherent toxicity of phenolic compounds necessitates a disposal plan that is both robust and compliant with regulations. Phenolic compounds are recognized as priority water pollutants by agencies like the EPA due to their profound toxicity to human, animal, and aquatic life.[1] Improper disposal can lead to environmental contamination and potential long-term health risks. This document serves as your operational directive for managing 4-Methyl-2-[(methylamino)methyl]phenol waste, ensuring every step is a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Risk Profile

Phenolic compounds are generally toxic and corrosive.[2][3] Related compounds are classified as toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[2][3] Furthermore, many phenolic derivatives are very toxic to aquatic life with long-lasting effects.[4] Therefore, all waste containing this compound must be treated as hazardous waste . In the United States, any solid waste containing phenol is typically listed as hazardous and is subject to stringent handling, transport, treatment, storage, and disposal requirements.[5]

Hazard Classification (Inferred)DescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal) Toxic or harmful if swallowed or if it comes into contact with skin.[2][3]Avoid all personal contact. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3]Wear chemical-resistant gloves and protective clothing.
Eye Damage/Irritation Risk of serious damage to eyes.[2][6]Wear tightly fitting safety goggles or a face shield.
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects.[4][7]Prevent release to the environment. Do not dispose of down the drain.[7][8]

Operational Protocol: From Bench to Final Disposal

This protocol provides a step-by-step methodology for the safe management and disposal of 4-Methyl-2-[(methylamino)methyl]phenol waste.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense. The causality is simple: to prevent exposure, a physical barrier is essential.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always check the glove manufacturer's specifications for compatibility with phenolic compounds.[6]

  • Eye/Face Protection: Tightly fitting safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be used.[6]

  • Skin and Body Protection: A lab coat is the minimum requirement. For handling larger quantities or cleaning spills, chemical-resistant aprons or full-body suits are recommended.[2][9]

  • Respiratory Protection: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols can be generated and ventilation is inadequate, a NIOSH-approved respirator is required.[6]

Waste Segregation and Collection at the Source

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all 4-Methyl-2-[(methylamino)methyl]phenol waste. The container should be in good condition with a secure, leak-proof lid.[2][9]

  • Labeling: The label must clearly state "Hazardous Waste: 4-Methyl-2-[(methylamino)methyl]phenol " and include the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

  • Types of Waste:

    • Solid Waste: Collect contaminated consumables (e.g., weigh boats, gloves, paper towels) and unreacted solid chemical in this container.

    • Liquid Waste: Collect waste solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[6]

  • Storage: Keep the waste container closed when not in use.[8] Store it in a designated, cool, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[7][8]

Managing Spills

Accidents happen; a prepared response is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Move upwind of the spill.[2]

  • Assess and Don PPE: Evaluate the spill size and don the appropriate PPE as described in section 2.1.

  • Containment & Cleanup (Solid Spill):

    • Do NOT use water to clean up, as this may spread contamination.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[2][7]

    • Carefully sweep or scoop the material into your designated hazardous waste container.[2][6]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Workflow: A Visual Guide

The following workflow provides a clear, logical path for the disposal process, ensuring no step is missed.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management start Disposal Required (Waste Generated) assess Assess Hazards (Review SDS for Phenolic Amines) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid store Store Waste Container in Secondary Containment collect_solid->store collect_liquid->store transport Transport to Central Hazardous Waste Area store->transport log Log Waste for Pickup (Institutional Protocol) transport->log pickup Arrange Pickup by Licensed Disposal Contractor log->pickup end Final Disposal (Incineration/Treatment) pickup->end

Caption: Disposal workflow for 4-Methyl-2-[(methylamino)methyl]phenol.

Final Disposal Pathway

Laboratory-generated hazardous waste cannot be discarded through standard municipal channels.

  • Internal Transfer: Once your waste container is full (typically no more than 75% capacity), ensure it is securely sealed and the exterior is clean. Transport it in a secondary container to your institution's central hazardous waste accumulation area.[8]

  • Licensed Contractor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[10] Your institution's EHS department will manage this process. They will ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[7]

  • Likely Disposal Method: Due to its organic nature and toxicity, high-temperature incineration is a common and effective disposal method for phenolic compounds, as it ensures complete destruction of the hazardous molecule. Other potential methods for phenolic wastewater include chemical oxidation or adsorption.[1]

By adhering to this comprehensive guide, you are not only following a set of procedures but also participating in a culture of safety and environmental stewardship. This ensures that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.

References

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Available from: [Link]

  • CPAChem. (2019, May 16). Safety data sheet: 4-Methylphenol. Available from: [Link]

  • International Programme on Chemical Safety. (n.d.). Phenol Health and Safety Guide. Available from: [Link]

  • Sumitomo Chemical Asia. (2019, January 7). Safety Data Sheet: Phenol. Available from: [Link]

  • ChemScience. (2023, January 9). Safety data sheet: 4-(Methylamino)phenol sulfate. Available from: [Link]

  • University of California, Los Angeles - Environment, Health & Safety. (2023, October 30). Phenol Standard Operating Procedure. Available from: [Link]

  • Singapore Statutes Online. (2026, March 21). Environmental Public Health (Toxic Industrial Waste) Regulations. Available from: [Link]

  • Singapore Statutes Online. (2019, December 9). Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule) Regulations 2019. Available from: [Link]

  • National University of Singapore. (1988, August 6). Environmental Public Health (Toxic Industrial Waste) Regulations. Available from: [Link]

Sources

Personal protective equipment for handling 4-Methyl-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks like 4-Methyl-2-[(methylamino)methyl]phenol (CAS: 237431-66-2) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity to implement truly fail-safe operational protocols.

This guide provides researchers and drug development professionals with a comprehensive, self-validating system for the safe handling, experimental manipulation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of 4-Methyl-2-[(methylamino)methyl]phenol [1]. The molecule features two critical functional groups:

  • Phenolic Hydroxyl Group: Confers weak acidity and potential corrosivity to mucosal membranes.

  • Secondary Amine (-NHCH3): Acts as a nucleophile and a base.

The Causality of Risk: The combination of a lipophilic methyl-substituted aromatic ring and a secondary amine allows this compound to rapidly permeate lipid bilayers (dermal barriers). Upon contact with physiological moisture (sweat, tears), the amine undergoes protonation, leading to localized alkaline burns and severe irritation. Consequently, structural analogs consistently trigger H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) hazard codes [2][3]. Your PPE must be engineered to break this specific chain of exposure.

Quantitative PPE Matrix

Do not rely on generic laboratory wear. The following table outlines the required PPE, explicitly selected based on the compound's permeation kinetics and physical state (solid/powder).

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (Inner: 0.11 mm, Outer: 0.14 mm)Amines can degrade natural rubber latex. Nitrile provides superior chemical resistance against basic organic compounds.
Eye Protection Indirect-vented chemical safety goggles (ANSI Z87.1)Prevents mucosal absorption of airborne particulates during weighing. Standard safety glasses are insufficient for fine powders.
Body Protection Flame-retardant (FR) lab coat, fully buttonedPrevents particulate accumulation on street clothing. FR material is required if synthesizing in the presence of flammable solvents.
Respiratory N95 or P100 particulate respirator (if outside hood)Mitigates inhalation of micro-particulates (H335 hazard). Note: Primary handling must always occur in a fume hood.

Operational Workflow: Handling & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step 1: Pre-Operation Environmental Validation

  • Verify the chemical fume hood has a face velocity between 80–100 feet per minute (fpm) .

  • Clear the hood of any strong oxidizing agents or strong acids, as the secondary amine will react exothermically upon contact[3].

Step 2: Weighing Protocol

  • Action: Tare an anti-static weigh boat. Use a grounded stainless-steel spatula to transfer the 4-Methyl-2-[(methylamino)methyl]phenol.

  • Causality: Static electricity can cause fine phenolic powders to aerosolize, bypassing localized ventilation and increasing inhalation risk. Anti-static tools neutralize this threat.

Step 3: Solubilization & Transfer

  • Action: When dissolving the compound in organic solvents (e.g., DMSO, Methanol, or DCM), add the solvent to the powder slowly down the side of the vessel.

  • Causality: Rapid addition of solvent can cause micro-splattering. By adding solvent down the vessel wall, you minimize kinetic disruption of the powder bed, ensuring safe and complete dissolution.

Workflow Diagram: Handling & Spill Response

Below is the logical decision tree for handling this compound, ensuring immediate and correct action in the event of a deviation.

G Start Initiate Handling Protocol FumeHood Verify Fume Hood Face Velocity (80-100 fpm) Start->FumeHood PPE Don Validated PPE (Nitrile, Goggles, FR Coat) FumeHood->PPE Weighing Anti-Static Weighing & Solubilization PPE->Weighing Spill Spill Detected? Weighing->Spill Contain Contain with Inert Absorbent (Sand) Spill->Contain Yes (Solid or Liquid) Proceed Proceed to Downstream Assay Spill->Proceed No Dispose Hazardous Organic Waste Disposal Contain->Dispose Proceed->Dispose Post-Experiment

Workflow for safe handling and spill response of 4-Methyl-2-[(methylamino)methyl]phenol.

Spill Response & Disposal Plan

In the event of a spill, standard cleaning agents may exacerbate the hazard.

Spill Containment:

  • Solid Spills: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or dilute isopropanol) to suppress dust, then wipe up with damp absorbent pads.

  • Liquid Spills (in solvent): Cover immediately with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust. The amine functionality can react with the organic acids present in wood/sawdust under certain conditions.

Waste Disposal Logistics:

  • Segregation: Collect all contaminated wipes, weigh boats, and PPE in a designated, sealable hazardous waste container.

  • Chemical Compatibility: Ensure the waste carboy does not contain strong acids (e.g., HCl, Sulfuric acid) to prevent exothermic acid-base reactions with the methylamino group. Label the container strictly as "Hazardous Organic Waste - Contains Aminophenols."

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol". Retrieved from: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.